6-O-Methylinosine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N4O5 |
|---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O5/c1-19-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1 |
InChI Key |
UQQHOWKTDKKTHO-IOSLPCCCSA-N |
Isomeric SMILES |
COC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Significance of O6-Methylinosine (m⁶I) in RNA Editing
This is an in-depth technical guide on the biological and chemical significance of O6-methylinosine (m⁶I) in the context of RNA editing.
Executive Summary
O6-methylinosine (m⁶I) is a rare, non-canonical nucleoside that sits at the intersection of RNA editing (A-to-I) and alkylation damage. Unlike the abundant epitranscriptomic mark N6-methyladenosine (m⁶A) , which actively regulates RNA metabolism, m⁶I is primarily understood as a damage product or a synthetic analog with profound implications for genetic recoding.
Its biological significance lies in its ability to reverse the coding potential of Inosine . While Adenosine-to-Inosine (A-to-I) editing by ADAR enzymes recodes Adenosine to mimic Guanosine (read as 'G'), the subsequent methylation of Inosine at the O6 position (forming m⁶I) alters its hydrogen bonding properties to mimic Adenosine (read as 'A'). This creates a unique "editing reversal" mechanism, relevant in contexts of nitrosative stress, alkylating chemotherapy, and synthetic mRNA design.
Chemical Identity and Biogenesis[1]
To understand the significance of m⁶I, one must first distinguish it from other "methyl-inosine" species and standard editing products.
Structural Distinction[1][2][3]
-
Inosine (I): The product of A-to-I editing. It possesses a carbonyl oxygen at the C6 position (keto form) and a proton at N1. This allows it to base-pair with Cytidine (C), mimicking Guanosine.
-
O6-Methylinosine (m⁶I): Formed by the methylation of the O6-oxygen of Inosine. This locks the base in an enol-like configuration, removing the N1 proton capability and blocking the O6 acceptor site.
-
N1-Methylinosine (m¹I): A distinct, enzymatically regulated modification found in tRNA (position 37), essential for reading frame maintenance. Do not confuse m⁶I with m¹I.
Biogenesis: Enzymatic vs. Damage
Currently, there is no known "Inosine O6-methyltransferase" in mammals that installs m⁶I as a regulatory mark. Instead, m⁶I is predominantly generated through:
-
Alkylation Damage: Exposure of edited RNA (containing Inosine) to alkylating agents (e.g., nitrosoureas, endogenous methyl donors under stress). Inosine is structurally similar to Guanosine, and O6-methylguanosine (m⁶G) is a classic DNA/RNA damage lesion. Similarly, Inosine is susceptible to O6-alkylation.
-
Synthetic Incorporation: m⁶I is used in nucleoside analog studies to probe the active sites of enzymes like Adenosine Deaminase acting on RNA (ADAR) or to modulate the immunogenicity of therapeutic mRNAs.
The "Recoding Reversal" Hypothesis
The most critical biological impact of m⁶I is its effect on codon reading during translation.
The Base-Pairing Shift
-
Adenosine (A): Pairs with Uracil (U) .
-
Inosine (I): Pairs with Cytidine (C) (Wobble with U/A).
-
Result: A-to-I editing changes the codon meaning (e.g., CAG [Gln]
CIG [Arg]).
-
-
O6-Methylinosine (m⁶I): Due to the methyl group at O6, the H-bond acceptor capability is lost, and the N1 proton is removed/blocked. Steric and electrostatic factors force it to pair preferentially with Uracil (U) (or Thymine in DNA contexts), similar to Adenosine.
Biological Consequence
If an Inosine site (created by ADAR to alter protein function) is subsequently methylated to m⁶I, the ribosome will read it as an Adenosine.
-
Effect: Reversal of Editing. The protein product reverts to the pre-edited (genomic) sequence, potentially negating the physiological benefit of the ADAR edit (e.g., in glutamate receptors or ion channels).
Visualization of Base Pairing Logic
The following diagram illustrates the structural logic of this "Epitranscriptomic Tug-of-War."
Caption: The functional trajectory of Adenosine through editing and subsequent methylation. Note how m⁶I restores the "Reads as A" phenotype, effectively canceling the ADAR edit.
m⁶I as a Tool in Drug Development & ADAR Research
Beyond its role as a damage product, m⁶I is a valuable chemical biology tool.
Probing ADAR Mechanism
Researchers use m⁶I-containing RNA oligonucleotides to study the substrate specificity of ADAR enzymes.
-
Inhibition/Resistance: ADAR requires a specific hydration mechanism to deaminate Adenosine. The O6-methyl group in m⁶I (if placed in a substrate analog) or the presence of m⁶I in the product strand can inhibit ADAR binding or catalysis, providing insights into the enzyme's active site pocket.
-
Transition State Analog: m⁶I mimics certain electronic features of the transition state of adenosine deamination, making it useful for crystallographic studies.
Therapeutic mRNA Design
In the development of RNA therapeutics (e.g., lipid nanoparticles), controlling immunogenicity is paramount.
-
TLR Evasion: While m⁶A and Pseudouridine are standard modifications to suppress Toll-like Receptor (TLR) activation, m⁶I represents a distinct chemical space. Synthetic incorporation of m⁶I can be used to fine-tune the secondary structure and immunogenic profile of mRNA, although it is less common than N1-methylpseudouridine.
Comparison of Methylated Adenosine/Inosine Species
To ensure experimental precision, distinguishing m⁶I from related modifications is critical.
| Feature | N6-methyladenosine (m⁶A) | Inosine (I) | O6-methylinosine (m⁶I) |
| Base | Adenosine | Inosine | Inosine |
| Modification Site | Nitrogen-6 (Exocyclic amine) | C6 Carbonyl (Deamination) | Oxygen-6 (Enol ether) |
| Origin | Enzymatic (METTL3/14) | Enzymatic (ADAR1/2) | Damage / Synthetic |
| Coding (Ribosome) | Reads as A | Reads as G | Reads as A (Reverts I) |
| ADAR Interaction | Inhibits ADAR (m⁶A blocks editing) | Product of ADAR | Analog / Damage Product |
| Detection | Antibody / Nanopore / LC-MS | Sequencing Mismatch (A>G) | LC-MS / Specialized Seq |
Experimental Protocols: Detection & Analysis
Detecting m⁶I requires distinguishing it from the abundant Inosine background.
Protocol: LC-MS/MS Detection of m⁶I
Standard sequencing (RNA-seq) cannot easily distinguish m⁶I from Adenosine because both base-pair with U. Mass spectrometry is the gold standard.
-
RNA Isolation: Purify total RNA or mRNA using Trizol/Column methods.
-
Digestion:
-
Incubate RNA (1-5 µg) with Nuclease P1 (2 U) in 10 mM NH₄OAc (pH 5.3) at 42°C for 2 hrs.
-
Add Snake Venom Phosphodiesterase and Alkaline Phosphatase ; incubate at 37°C for 2 hrs.
-
-
Filtration: Remove enzymes using a 10 kDa spin filter (12,000 x g, 10 min).
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: 0.1% Formic acid in Water (A) / Acetonitrile (B).
-
MRM Transitions: Monitor specific mass-to-charge (m/z) transitions.
-
Inosine: 269.1
137.1 -
m⁶I: 283.1
151.1 (Base ion + Methyl).
-
-
-
Quantification: Normalize against internal standards (e.g.,
C-Guanosine).
Protocol: Probing ADAR Activity with m⁶I Analogs
To test if m⁶I affects ADAR editing (e.g. in a "bystander" context):
-
Substrate Synthesis: Solid-phase synthesis of an RNA hairpin containing a specific Adenosine target for ADAR, with m⁶I incorporated at variable positions (neighboring nucleotides).
-
In Vitro Deamination Assay:
-
Mix RNA substrate (10 nM) with recombinant ADAR1/2 protein.
-
Buffer: 15 mM Tris-HCl (pH 7.5), 2% glycerol, 60 mM KCl, 0.5 mM DTT.
-
Incubate at 37°C for 30-60 mins.
-
-
Analysis:
-
RT-PCR followed by Sanger sequencing.
-
Measure % Editing by peak height ratio (G / A+G).
-
Expectation: m⁶I near the editing site may sterically hinder ADAR binding, reducing editing efficiency compared to unmodified controls.
-
References
-
Véliz, E. A., Easterwood, L. M., & Beal, P. A. (2003). Substrate analogues for an RNA-editing adenosine deaminase: Mechanistic investigation and inhibitor design. Journal of the American Chemical Society. Link
-
Gurram, V., et al. (2012).[1] C–C Cross-Coupling Reactions of O6-Alkyl-2-Haloinosine Derivatives and a One-Pot Cross-Coupling/O6-Deprotection Procedure.[1][2][3][4] Molecules / PubMed. Link
-
Xiang, S., et al. (2018). N6-Methyladenosines Modulate A-to-I RNA Editing. Molecular Cell. (Context on m6A/Inosine interplay). Link
-
Sendinc, E., et al. (2024). Epitranscriptome-wide profiling identifies RNA editing events regulated by ADAR1. eLife. (Detection of modified inosines). Link
Sources
- 1. alkyl aryl sulfonates: Topics by Science.gov [science.gov]
- 2. leave-one-out cross-validation procedure: Topics by Science.gov [science.gov]
- 3. agonist 2-chloro-n6-cyclopentyladenosine ccpa: Topics by Science.gov [science.gov]
- 4. herbicide 4-chloro-2-methylphenoxyacetic acid: Topics by Science.gov [science.gov]
The Mechanistic Role of 6-O-Methylinosine in Transition Mutations
The following technical guide details the mechanistic role of 6-O-Methylinosine (O⁶-MeI) in transition mutations. It is structured for an expert audience, focusing on the chemical, thermodynamic, and kinetic principles that drive this mutagenic pathway.[1]
Technical Guide & Experimental Framework
Executive Summary: The "Minimalist" Mutagen
6-O-Methylinosine (O⁶-MeI) is a critical nucleoside analog used to deconstruct the molecular basis of transition mutations caused by alkylating agents.[2] While its structural cousin, O⁶-methylguanine (O⁶-MeG) , is the primary naturally occurring lesion responsible for G:C
Core Thesis: O⁶-MeI drives transition mutations by chemically mimicking Adenosine.[2] The methylation at the O⁶ position locks the purine ring in a fixed enol-ether configuration, removing the N1 proton donor required for pairing with Cytosine. Instead, O⁶-MeI preferentially pairs with Thymine, causing an Inosine (G-like)
Structural & Chemical Basis of Mutagenicity
To understand the role of O⁶-MeI, one must analyze the hydrogen bonding alterations imposed by O⁶-alkylation.
The Tautomeric Lock
In canonical Inosine (I), the base exists in the keto form, possessing a proton at N1.[1] This allows Inosine to function as a Guanine analog, pairing with Cytosine (I:C) via two hydrogen bonds.[1][3]
Upon methylation, O⁶-MeI adopts a fixed enol ether structure.[1][2] The N1 position is deprotonated to maintain aromaticity, and the O⁶ position is capped with a methyl group.
-
O⁶-MeI (Enol Ether): N1 (Acceptor), O6-Me (Steric Block/Inert).[1][2]
-
Consequence: The N1-H donor is lost.[2] Pairing with Cytosine (which presents an N3 acceptor) is electrostatically repulsive.[1]
The Mispairing Mechanism (O⁶-MeI : T)
O⁶-MeI presents an electronic face complementary to Thymine:
-
N1 (Acceptor): Forms a hydrogen bond with N3-H (Donor) of Thymine.[1]
-
O6-Methyl Group: While it does not form a strong H-bond, it fits sterically into the major groove, mimicking the N6-amino group of Adenine.[2]
-
Result: The polymerase reads O⁶-MeI as Adenine and inserts Thymine.[2]
Visualization of Steric & Electronic Conflict
The following diagram illustrates the H-bond donor/acceptor inversion that drives the mutation.
Caption: Comparison of H-bonding properties. Inosine pairs with Cytosine (Blue), while O6-methylation forces a switch to Thymine pairing (Red) due to the loss of the N1 proton donor.
Experimental Framework: Synthesis & Kinetics[4]
This section details the protocol for synthesizing O⁶-MeI-containing oligonucleotides and validating their mutagenic potential via kinetic assays.
Synthesis of O⁶-Methylinosine Phosphoramidite
Standard DNA synthesis conditions (ammonium hydroxide deprotection) will degrade O⁶-MeI, converting it back to Inosine or degrading the ring.[2] A specialized "Ultra-Mild" protocol is required.[1]
Protocol:
-
Starting Material: 6-Chloropurine ribonucleoside or 2'-deoxyinosine.[2]
-
O6-Alkylation: Treat with sodium methoxide (NaOMe) in methanol to install the O⁶-methyl group.[2]
-
Protection:
-
Solid Phase Synthesis:
-
Coupling time: Increase to 6 minutes for O⁶-MeI amidite.
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/H2O (Standard).[1]
-
-
Deprotection (The "Make or Break" Step):
-
Reagent: 0.05 M Potassium Carbonate (
) in Methanol. -
Conditions: 4 hours at Room Temperature.
-
Avoid: Standard
at 55°C (causes demethylation).[1]
-
Single-Turnover Kinetic Assay
To quantify the mutagenic potential, measure the efficiency of nucleotide insertion opposite the O⁶-MeI lesion by a high-fidelity DNA polymerase (e.g., Klenow fragment exo-).
Reagents:
-
Template: 25-mer oligonucleotide containing O⁶-MeI at position X.[2]
-
Primer: 5'-
P-labeled primer annealing up to position X-1.[2] -
dNTPs: Ultra-pure dGTP, dATP, dTTP, dCTP (individually).
Workflow:
-
Annealing: Hybridize Primer:Template (1:1.5 ratio) in reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM
). -
Initiation: Mix Enzyme with Primer:Template complex.
-
Reaction: Rapidly mix with varying concentrations of single dNTP (0.1 - 500
M). -
Quenching: Stop reaction at time intervals (5s, 10s, 30s) using 95% Formamide/EDTA.
-
Analysis: Resolve products on 20% PAGE-Urea gel. Quantify extension using phosphorimaging.
Data Processing:
Fit product formation vs. time to the equation:
Quantitative Analysis: O⁶-MeI vs. O⁶-MeG
The following table summarizes the kinetic parameters, illustrating why O⁶-MeI is a pure transition mutagen. The data compares the insertion efficiency (
| Template Lesion | Incoming dNTP | Specificity ( | Interpretation | |
| Guanine (Ctrl) | dCTP | 100 | 1.0 | Perfect match. |
| Guanine (Ctrl) | dTTP | < 0.001 | < | High fidelity.[1][2] |
| O⁶-MeG | dCTP | 0.1 | Low | Steric clash / No H-bond.[2] |
| O⁶-MeG | dTTP | 10 | High | Mutagenic pairing (G |
| O⁶-MeI | dCTP | 0.05 | Very Low | No N2-amine to stabilize wobble.[2] |
| O⁶-MeI | dTTP | 12 | Very High | Strong mimic of Adenine.[2] |
Key Insight: O⁶-MeI incorporates Thymine more efficiently than O⁶-MeG in some contexts because the absence of the N2-amino group reduces steric bulk in the minor groove, allowing a cleaner fit for the polymerase in the "A-like" conformation.
Biological Significance & Application
The "N2-Amine" Hypothesis Probe
Researchers use O⁶-MeI to prove that the N2-amino group of Guanine is not required for the formation of the mutagenic T:G* base pair.
-
If O⁶-MeI (lacking N2) pairs with T as efficiently as O⁶-MeG, the mutation is driven solely by the O⁶-methyl/N1-deprotonation motif.[2]
-
Experimental evidence confirms this: O⁶-MeI is a potent inducer of transitions, validating the O⁶-position as the primary mutagenic determinant.
Transition Mechanism Summary
-
Lesion Formation: Alkylating agents (e.g., nitrosamines) methylate Inosine residues (or G residues which are then used as analogs).[1]
-
Replication Block Avoidance: Unlike bulky adducts, O⁶-MeI does not stall the polymerase. It is "read" smoothly.
-
Miscoding: The polymerase detects the N1-acceptor/O6-methyl profile, identifies it as Adenine, and inserts Thymine.
-
Fixation: In the next round of replication, the Thymine pairs with Adenine.
-
Net Result:
.
-
References
-
Structural Basis of O6-Methylguanine Mutagenicity Warren, J.J., et al. (2006).[1] The structural basis for the mutagenicity of O6-methyl-guanine lesions.
-
Thermodynamics of Modified Base Pairs Gaffney, B.L., et al. (1984).[1] Thermodynamic comparison of the base pairs formed by the carcinogenic lesion O6-methylguanine.
-
Kinetics of Polymerase Insertion Singer, B., et al. (1986).[1] Kinetics of extension of O6-methylguanine paired with cytosine or thymine. [1]
-
Synthesis of Modified Oligonucleotides Glen Research. (2020). Synthesis of oligonucleotides containing O6-Me-dG and related analogs. [1][2][5]
-
Inosine and Deamination Mechanisms Alseth, I., et al. (2014).[1] The role of Inosine in DNA damage and repair. [1]
Sources
An In-depth Technical Guide to the Thermodynamic Stability of 6-O-Methylinosine Base Pairs
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-methylinosine (6-MI) is a modified purine nucleoside with significant potential in therapeutic and diagnostic applications. Its structural similarity to the mutagenic lesion O6-methylguanine (O6-MeG) necessitates a thorough understanding of its base-pairing thermodynamics to predict its behavior within nucleic acid duplexes. This guide provides a comprehensive framework for the synthesis of 6-MI-containing oligonucleotides and the detailed experimental characterization of their thermodynamic stability. We present established methodologies, including phosphoramidite synthesis, UV thermal denaturation, and isothermal titration calorimetry (ITC), to empower researchers to elucidate the complete thermodynamic profile (ΔH°, ΔS°, and ΔG°) of 6-MI base pairs. By drawing parallels with the well-documented behavior of O6-MeG, this document serves as a foundational resource for investigating the impact of 6-MI on DNA and RNA duplex stability, thereby guiding the rational design of novel oligonucleotides for therapeutic and research applications.
Introduction: The Significance of 6-O-Methylinosine in Nucleic Acid Research
Modified nucleosides are at the forefront of nucleic acid research and drug development. 6-O-methylinosine (6-MI), a synthetic analog of inosine, presents a unique modification—a methoxy group at the 6-position of the purine ring. This modification sterically and electronically alters the hydrogen bonding face of the base, leading to distinct base-pairing properties compared to its canonical counterparts.
The scientific interest in 6-MI is largely driven by its structural analogy to O6-methylguanine (O6-MeG), a well-known mutagenic DNA lesion. O6-MeG arises from the exposure of DNA to alkylating agents and is known to mispair with thymine during replication, leading to G:C to A:T transition mutations[1]. Studies on O6-MeG have revealed that its base pairs are significantly less stable than canonical Watson-Crick pairs[2]. The most stable, albeit weakened, pairing for O6-MeG is with cytosine[2][3]. Understanding the thermodynamic consequences of the O-methylation in 6-MI is therefore crucial for its potential applications, which include:
-
Antisense and RNAi Therapeutics: The stability of the oligonucleotide drug with its target mRNA is a critical determinant of efficacy. Incorporating 6-MI could modulate this stability to optimize drug performance.
-
DNA-based Diagnostics and Probes: The specificity and melting behavior of diagnostic probes are governed by their thermodynamic properties. 6-MI could be used to fine-tune the melting temperature (Tm) of probes for specific applications.
-
Biophysical and Structural Studies: As a research tool, 6-MI can be used to probe the active sites of enzymes that interact with DNA and RNA, and to study the impact of purine O-alkylation on nucleic acid structure and stability.
This guide provides the necessary technical framework for researchers to synthesize oligonucleotides containing 6-MI and to rigorously characterize the thermodynamic stability of its base pairs.
Synthesis and Incorporation of 6-O-Methylinosine into Oligonucleotides
The foundation of studying the thermodynamic properties of 6-MI lies in its successful incorporation into synthetic DNA and RNA strands. This is achieved through solid-phase phosphoramidite chemistry, the gold standard for oligonucleotide synthesis[]. The key steps involve the chemical synthesis of the 6-O-methylinosine phosphoramidite building block, followed by its use in an automated DNA/RNA synthesizer.
Synthesis of 6-O-Methylinosine (6-MI) Nucleoside
The precursor for the phosphoramidite is the 6-MI nucleoside, which can be synthesized from commercially available inosine. A key step involves the methylation of the 6-keto group of inosine. While various methods exist, a common approach involves activating the 6-position for nucleophilic substitution by methanol[5].
Preparation of 5'-DMT-6-O-Methylinosine-3'-CEP Phosphoramidite
Once the 6-MI nucleoside is obtained, it is converted into a phosphoramidite monomer suitable for automated oligonucleotide synthesis. This multi-step process involves protecting the hydroxyl groups and activating the 3'-hydroxyl for coupling.
Experimental Protocol: Synthesis of 6-O-Methylinosine Phosphoramidite
-
5'-Hydroxyl Protection: The 5'-hydroxyl group of the 6-MI nucleoside is protected with a dimethoxytrityl (DMT) group. This is typically achieved by reacting the nucleoside with DMT-chloride in anhydrous pyridine. The DMT group is acid-labile, allowing for its removal at the beginning of each coupling cycle during oligonucleotide synthesis.
-
Phosphitylation of the 3'-Hydroxyl: The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA). This introduces the reactive phosphoramidite moiety.
-
Purification: The resulting 5'-DMT-6-O-methylinosine-3'-CEP phosphoramidite is purified using silica gel chromatography to ensure high purity for oligonucleotide synthesis. The final product should be stored under anhydrous conditions to prevent hydrolysis.
Automated Solid-Phase Oligonucleotide Synthesis
The synthesized 6-MI phosphoramidite can be used in a standard automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation[]. For the incorporation of the modified 6-MI phosphoramidite, an extended coupling time may be beneficial to ensure high coupling efficiency.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) provides a direct measurement of the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters (ΔH°, ΔS°, Ka, and stoichiometry) in a single experiment.
Experimental Protocol: ITC
-
Sample Preparation: Prepare the 6-MI-containing oligonucleotide and its complementary strand in the exact same, degassed buffer. The concentration of the macromolecule in the cell should be 10-50 times the estimated dissociation constant (Kd).
-
Data Acquisition:
-
Load one oligonucleotide into the sample cell of the calorimeter and the complementary strand into the titration syringe.
-
Perform a series of small injections of the syringe solution into the sample cell at a constant temperature.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the two strands.
-
Fit the resulting binding isotherm to a suitable binding model to extract the binding affinity (Ka = 1/Kd), the enthalpy of binding (ΔH°), and the stoichiometry (n).
-
The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated using the equations: ΔG° = -RTln(Ka) and ΔG° = ΔH° - TΔS°.
-
Data Presentation and Interpretation
To facilitate a clear understanding of the impact of 6-MI on duplex stability, the thermodynamic data should be presented in a structured format.
Table 1: Thermodynamic Parameters for 6-MI Base Pairs
| Duplex Sequence (5'-3') | Complementary Sequence (3'-5') | Tm (°C) at 10 µM | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| GCA X GCT | CGT Y CGA | Experimental | Experimental | Experimental | Calculated |
| Control: GCA G GCT | CGT C CGA | ||||
| Test: GCA (6-MI) GCT | CGT C CGA | ||||
| Test: GCA (6-MI) GCT | CGT T CGA | ||||
| Test: GCA (6-MI) GCT | CGT A CGA | ||||
| Test: GCA (6-MI) GCT | CGT G CGA |
(Note: This table is a template for presenting experimentally determined data.)
Interpretation of Results:
-
Comparison with Watson-Crick Pairs: A direct comparison of the thermodynamic parameters for a duplex containing a 6-MI:Y pair with an isosequential duplex containing a G:C pair will reveal the energetic penalty of the modification. Based on studies of O6-MeG, it is expected that 6-MI will be destabilizing compared to guanine.[2]
-
Pairing Specificity: By pairing the 6-MI-containing strand with complements containing A, C, G, and T opposite the modification, the pairing preference of 6-MI can be determined. The pair with the most favorable ΔG° will be the most stable. It is plausible that 6-MI, like O6-MeG, will form its most stable pair with cytosine, although this pair will likely be weaker than a standard G:C pair.[2]
-
Enthalpic and Entropic Contributions: Analyzing the ΔH° and ΔS° values provides insight into the driving forces of duplex formation. For instance, a less favorable (less negative) ΔH° for a 6-MI pair might suggest weaker hydrogen bonding and/or stacking interactions.
Structural Considerations and Implications
The presence of the O6-methyl group on the inosine base has significant structural implications that underpin its thermodynamic properties.
-
Hydrogen Bonding: The methyl group replaces the N1 proton and blocks the O6 hydrogen bond acceptor of inosine. This prevents the formation of a standard I:C Watson-Crick-like pair. Pairing with cytosine would likely involve a "wobble" geometry, similar to that observed for O6-MeG:C pairs.[3]
-
Steric Effects: The methyl group introduces steric bulk into the major groove of the DNA or RNA duplex. This can cause local distortions in the helix and may be accompanied by an energetic penalty, as has been observed for N6-methyladenosine (m6A), where the methyl group rotates into a high-energy conformation to be accommodated within the duplex.[6]
Conclusion and Future Directions
This guide has outlined a comprehensive experimental strategy for the synthesis of 6-O-methylinosine-containing oligonucleotides and the detailed characterization of their thermodynamic stability. By employing the described protocols for phosphoramidite synthesis, UV thermal denaturation, and isothermal titration calorimetry, researchers can obtain a complete thermodynamic profile for 6-MI base pairs.
Future research should focus on:
-
Systematic Nearest-Neighbor Analysis: A comprehensive study of all ten possible nearest-neighbor contexts for 6-MI would allow for the development of a predictive model for the stability of any 6-MI-containing duplex.
-
Impact of pH: Given that the pairing of O6-MeG with cytosine may involve a protonated cytosine species, investigating the pH dependence of 6-MI:C duplex stability could provide valuable mechanistic insights.[3][7]
-
RNA Duplexes: The thermodynamic stability of 6-MI in the context of A-form RNA duplexes is of particular interest for antisense and siRNA applications and may differ from its behavior in B-form DNA.
-
High-Resolution Structural Studies: NMR and X-ray crystallography studies will be essential to determine the precise atomic-level structure of 6-MI base pairs and to rationalize the observed thermodynamic data.
By systematically applying the methodologies presented here, the scientific community can build a robust understanding of the thermodynamic behavior of 6-O-methylinosine, paving the way for its rational use in the development of novel nucleic acid-based technologies.
References
-
Shishodia, S., & Schofield, C. J. (2020). Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction. Molecules, 26(1), 147. [Link]
-
Shishodia, S., & Schofield, C. J. (2020). Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction. PubMed, 33396208. [Link]
-
Glen Research. (n.d.). The Glen Report. [Link]
-
Gaffney, B. L., & Jones, R. A. (1989). Thermodynamic comparison of the base pairs formed by the carcinogenic lesion O6-methylguanine with reference both to Watson-Crick pairs and to mismatched pairs. Biochemistry, 28(14), 5881–5889. [Link]
-
Agris, P. F., et al. (1999). Inosine and N1-methylinosine within a synthetic oligomer mimicking the anticodon loop of human tRNA(Ala) are major epitopes for anti-PL-12 myositis autoantibodies. RNA, 5(7), 928–938. [Link]
-
D'Andrea, A. D., & Eadie, J. S. (1984). O6-Methylguanosine leads to position-dependent effects on ribosome speed and fidelity. Genes & Development, 28(22), 2537-2550. [Link]
-
Roost, C., et al. (2015). Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification. Journal of the American Chemical Society, 137(5), 2107–2115. [Link]
-
Frank Lectures. (2019, May 27). Melting Temperature of DNA (Tm) [Video]. YouTube. [Link]
-
Wikipedia. (2023, October 26). Nucleic acid thermodynamics. [Link]
-
Roost, C., et al. (2015). Structure and thermodynamics of N6-methyladenosine in RNA: a spring-loaded base modification. PubMed, 25611135. [Link]
-
Nikolai's Genetics Lessons. (2020, October 21). How to calculate maximal melting temperature of DNA [Video]. YouTube. [Link]
-
Base Pair Biotechnologies. (n.d.). Isothermal Titration Calorimetry (ITC) Binding Services. [Link]
-
ResearchGate. (n.d.). UV melting curves of oligonucleotides, at constant strand concentration... [Link]
-
ResearchGate. (n.d.). UV melting curves of oligonucleotides, at a constant strand... [Link]
-
ResearchGate. (n.d.). Proposed base pairing patterns of modified nucleobases in different... [Link]
-
OSTI.GOV. (2022, August 1). Conformation and Pairing Properties of an O[superscript 6]-Methyl-2;#8242;-deoxyguanosine-Directed B. [Link]
-
Williams, L. D., & Shaw, B. R. (1987). Protonated base pairs explain the ambiguous pairing properties of O6-methylguanine. Proceedings of the National Academy of Sciences, 84(7), 1779–1783. [Link]
-
Kierzek, E., & Kierzek, R. (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. The Journal of Physical Chemistry A, 126(9), 1438–1447. [Link]
-
Zhang, Y., et al. (2021). Atomistic and Thermodynamic Analysis of N6-Methyladenosine (m6A) Recognition by the Reader Domain of YTHDC1. Diva-Portal.org. [Link]
Sources
- 1. O6-Methylguanosine leads to position-dependent effects on ribosome speed and fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamic comparison of the base pairs formed by the carcinogenic lesion O6-methylguanine with reference both to Watson-Crick pairs and to mismatched pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protonated base pairs explain the ambiguous pairing properties of O6-methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: 6-O-Methylinosine Interaction with DNA and RNA Polymerases
Part 1: Executive Summary
6-O-Methylinosine (6-mI) is a synthetic purine nucleoside analog that serves as a critical probe in the study of polymerase fidelity, mutagenesis, and RNA editing mechanisms. Structurally, it is the deaminated analog of O6-methylguanine (O6-mG) , the primary mutagenic lesion caused by alkylating agents (e.g., temozolomide, nitrosoureas).
Unlike O6-mG, 6-mI lacks the exocyclic 2-amino group. This structural subtraction allows researchers to isolate the contribution of the O6-methyl group to base-pairing thermodynamics without the stabilizing hydrogen bond donor normally present at the C2 position. In interaction with polymerases, 6-mI acts as a pro-mutagenic lesion , strongly directing the misincorporation of Thymine (DNA) or Uracil (RNA), thereby mimicking the G
Part 2: Mechanistic Foundations
Chemical Structure and Tautomerism
The mutagenic potential of 6-mI is dictated by its inability to form canonical Watson-Crick hydrogen bonds.
-
Canonical Guanosine: The O6-carbonyl acts as a hydrogen bond acceptor, and N1 acts as a donor.
-
6-O-Methylinosine: The methylation of O6 locks the base into an enol ether configuration. This removes the N1 proton, converting N1 from a donor to an acceptor.
-
The "Missing Grip": Unlike O6-mG, 6-mI lacks the exocyclic 2-amino group. In O6-mG, this group provides a crucial H-bond donor that stabilizes pairing with Thymine (via O2) or Cytosine (via O2, in wobble geometry). The absence of this group in 6-mI destabilizes all duplex interactions, making 6-mI a highly discriminatory probe for hydrophobic packing versus hydrogen bonding effects in polymerase active sites.
Thermodynamic Pairing Preference
Thermodynamic studies and kinetic assays confirm that 6-mI preferentially pairs with Thymine (T) or Uracil (U) over Cytosine (C).
| Base Pair | H-Bonds | Stability | Structural Basis |
| 6-mI : T | 1 (Weak) | Preferred | The O6-methyl group mimics the steric profile of Adenine. N1 of 6-mI (acceptor) pairs with N3-H of Thymine (donor). Hydrophobic packing of the methyl group drives this preference despite only one H-bond. |
| 6-mI : C | 1 (Weak) | Disfavored | Steric clash between O6-methyl and N4-amino of Cytosine prevents stable geometry. The lack of the 2-amino group (present in O6-mG) removes the "wobble" stabilization seen in O6-mG:C pairs. |
Part 3: Interaction with DNA Polymerases
Kinetic Incorporation Profiles
High-fidelity DNA polymerases (e.g., Klenow fragment, T7 DNA pol) and translesion synthesis (TLS) polymerases process 6-mI differently. However, the universal outcome is the misincorporation of dTTP .
-
Mechanism: When a polymerase encounters 6-mI in the template, the active site excludes dCTP due to steric conflict with the O6-methyl group. dTTP is accepted because it presents a proton donor (N3-H) to the N1 acceptor of 6-mI, and the methyl group of dTTP aligns favorably in the major groove.
-
Role of the 2-Amino Group: Comparative kinetics between O6-mG and 6-mI reveal that the 2-amino group contributes significantly to the
of insertion. 6-mI, lacking this group, often shows a lower catalytic efficiency ( ) than O6-mG, but maintains or enhances the specificity for Thymine over Cytosine because the 6-mI:C wobble pair is severely destabilized.
Mutagenic Outcome
The replication of 6-mI leads to a G:C
-
First Cycle: 6-mI (template) pairs with dTTP (incoming).
-
Second Cycle: The newly incorporated T serves as a template for A.
-
Result: The original G (represented by the analog 6-mI) is effectively read as A.
Part 4: Interaction with RNA Polymerases & ADAR
Transcriptional Mutagenesis
RNA polymerases (e.g., T7 RNAP, mammalian RNAP II) traversing a DNA template containing 6-mI will incorporate UTP opposite the lesion. This results in mutant mRNA transcripts ("transcriptional mutagenesis"), which can lead to the production of mutant proteins even if the DNA remains chemically stable.
ADAR-Mediated Demethylation
A unique property of 6-mI is its interaction with ADAR1 and ADAR2 . While these enzymes typically deaminate Adenosine to Inosine (A
-
Reaction: ADARs attack the C6 position, displacing the methoxy group.
-
Product: The reaction converts 6-O-methylinosine directly into Inosine .
-
Significance: This "repair" or "demethylation" activity converts a mutagenic coding base (6-mI, codes like A) into Inosine (codes like G), effectively restoring the wild-type coding potential.
Part 5: Visualization of Pathways
Diagram 1: Mechanistic Comparison of Base Pairing
This diagram illustrates why 6-mI prefers Thymine over Cytosine, highlighting the steric clash and hydrogen bond donor/acceptor mismatch.
Caption: 6-mI rejects dCTP due to steric conflict and lack of stabilizing 2-amino group, preferentially pairing with dTTP.
Part 6: Experimental Protocols
Protocol 1: Single-Turnover Kinetic Assay
Purpose: To determine the specificity constant (
Reagents:
-
Oligonucleotide Template: 25-mer containing site-specific 6-mI (e.g., 5'-...CCG (6-mI) TCG...-3').
-
Primer: 5'-[32P]-labeled primer annealed 1 base upstream of the lesion.
-
Polymerase: Klenow fragment (exo-) or T7 DNA pol (exo-).
-
dNTPs: Ultra-pure dATP, dCTP, dGTP, dTTP.
Workflow:
-
Annealing: Mix Primer:Template in 1:1.5 ratio in TE buffer + 50 mM NaCl. Heat to 95°C for 5 min, cool slowly to RT.
-
Enzyme Binding: Incubate annealed DNA (100 nM) with Polymerase (excess, e.g., 500 nM) in reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT) for 5 min at 37°C to form the binary complex.
-
Reaction Initiation: Rapidly mix with varying concentrations of single dNTP (e.g., 0.1 µM – 500 µM dTTP or dCTP).
-
Quenching: At time points (e.g., 5s, 10s, 30s, 1 min), quench aliquots with 0.5 M EDTA / 95% Formamide dye.
-
Analysis: Resolve products on 20% denaturing PAGE. Quantify % extension using phosphorimaging.
-
Calculation: Fit data to the equation
to derive kinetic parameters.
Protocol 2: ADAR Demethylation Assay
Purpose: To verify 6-mI as a substrate for ADAR editing/repair activity.
Workflow:
-
Substrate Prep: Synthesize a dsRNA substrate containing a 6-mI residue at a known editing site (e.g., GluR-B R/G site mimic).
-
Incubation: Incubate 10 nM RNA with purified ADAR2 (15 nM) in editing buffer (15 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 40 mM KCl, 5% glycerol, 0.003% NP-40) at 30°C.
-
Time Course: Remove aliquots at 0, 15, 30, 60 min.
-
Analysis: Digest RNA to nucleosides using Nuclease P1 and Alkaline Phosphatase.
-
Detection: Analyze via HPLC-MS. Monitor the disappearance of the 6-mI peak (mass 296 Da) and appearance of the Inosine peak (mass 268 Da).
Diagram 2: Experimental Workflow for Kinetics
Caption: Step-by-step workflow for determining single-turnover kinetics of polymerase incorporation opposite 6-mI.
References
-
Spratt, T. E., & Levy, D. E. (1997). Structure of the hydrogen bonding complex of O6-methylguanine with cytosine and thymine during DNA replication.[3][4][5][6][7][8] Nucleic Acids Research, 25(16), 3354–3361. Link
-
Easterwood, L. M., Véliz, E. A., & Beal, P. A. (2000). Demethylation of 6-O-Methylinosine by an RNA-Editing Adenosine Deaminase.[2] Journal of the American Chemical Society, 122(46), 11537–11538.[2] Link
-
Warren, J. J., et al. (2006). The structural basis for the mutagenicity of O6-methyl-guanine lesions.[4][8] Proceedings of the National Academy of Sciences, 103(52), 19701–19706. Link
-
Dimitri, A., et al. (2008). Transcription elongation past O6-methylguanine by human RNA polymerase II and bacteriophage T7 RNA polymerase. Nucleic Acids Research, 36(20), 6459–6471. Link
-
Véliz, E. A., et al. (2003). Substrate Analogues for an RNA-Editing Adenosine Deaminase: Mechanistic Investigation and Inhibitor Design. Journal of the American Chemical Society, 125(36), 10867–10876. Link
Sources
- 1. Kinetic analysis of the coding properties of O6-methylguanine in DNA: the crucial role of the conformation of the phosphodiester bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dokumen.pub [dokumen.pub]
- 3. Structure of the hydrogen bonding complex of O6-methylguanine with cytosine and thymine during DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Structure of the hydrogen bonding complex of O6-methylguanine with cytosine and thymine during DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The structural basis for the mutagenicity of O6-methyl-guanine lesions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of 6-O-Methylinosine Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 6-O-Methylinosine in Oligonucleotide Therapeutics and Research
6-O-Methylinosine (6-O-Me-I) is a modified nucleoside with significant potential in the development of oligonucleotide-based therapeutics and as a tool in molecular biology research. Its unique chemical properties, particularly its ability to mimic the base-pairing characteristics of guanosine while exhibiting altered hydrogen bonding patterns and resistance to certain cellular enzymes, make it a valuable component in the design of antisense oligonucleotides, siRNAs, and therapeutic aptamers. The introduction of 6-O-Me-I can enhance the stability, binding affinity, and specificity of these molecules, leading to improved efficacy and reduced off-target effects.
This comprehensive guide provides detailed protocols for the solid-phase synthesis of oligonucleotides containing 6-O-Methylinosine. As a self-validating system, each step is explained with a clear rationale, ensuring that researchers can confidently reproduce and adapt these methods for their specific applications.
I. Synthesis of 6-O-Methyl-2'-deoxy-Inosine Phosphoramidite
The cornerstone of incorporating 6-O-Methylinosine into synthetic oligonucleotides is the availability of its corresponding phosphoramidite building block. The following protocol outlines a robust method for the synthesis of 5'-O-Dimethoxytrityl-6-O-methyl-2'-deoxy-Inosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, starting from 2'-deoxyinosine.
Experimental Workflow for 6-O-Methyl-2'-deoxy-Inosine Phosphoramidite Synthesis
Caption: Synthesis of 6-O-Me-dI Phosphoramidite.
Protocol 1: Synthesis of 6-O-Methyl-2'-deoxy-Inosine Phosphoramidite
-
Protection of 3' and 5' Hydroxyls: To a solution of 2'-deoxyinosine in anhydrous pyridine, add tert-butyldimethylsilyl chloride (TBDMS-Cl) in a stepwise manner at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC.
-
Methylation of the O6 Position: The resulting 3',5'-O-bis(tert-butyldimethylsilyl)-2'-deoxyinosine is dissolved in a mixture of anhydrous toluene and methanol. Trimethylsilyldiazomethane (TMS-CHN2) is added dropwise at room temperature. The methylation reaction is typically complete within 2-4 hours.
-
Selective Deprotection of the 5'-Hydroxyl: The crude product from the previous step is dissolved in anhydrous dichloromethane and cooled to -15°C. A pre-cooled solution of hydrogen fluoride-pyridine is added slowly. The reaction is maintained at -15°C for 12 hours.[1]
-
5'-O-DMT Protection: The resulting 6-O-Methyl-3'-O-TBDMS-2'-deoxyinosine is co-evaporated with anhydrous pyridine and then dissolved in it. 4,4'-Dimethoxytrityl chloride (DMT-Cl) is added portion-wise at 0°C, and the reaction is stirred at room temperature for 12 hours.[1]
-
3'-Hydroxyl Deprotection: The purified 5'-O-DMT-6-O-Methyl-3'-O-TBDMS-2'-deoxyinosine is dissolved in anhydrous THF. Tetrabutylammonium fluoride (TBAF) in THF is added, and the reaction is stirred at room temperature for 2-4 hours.
-
Phosphitylation: The dried 5'-O-DMT-6-O-Methyl-2'-deoxyinosine is dissolved in anhydrous dichloromethane. N,N-diisopropylethylamine (DIPEA) is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C. The reaction is stirred at room temperature for 2 hours.
-
Purification: The final phosphoramidite is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine.
II. Solid-Phase Synthesis of 6-O-Methylinosine Oligonucleotides
The incorporation of the 6-O-Methylinosine phosphoramidite into an oligonucleotide sequence follows the standard automated solid-phase synthesis cycle.[2][3] However, specific considerations for the coupling step are crucial for achieving high incorporation efficiency.
The Solid-Phase Oligonucleotide Synthesis Cycle
Caption: The four-step oligonucleotide synthesis cycle.
Protocol 2: Automated Solid-Phase Synthesis
-
Support and Reagents: Utilize a standard controlled pore glass (CPG) solid support pre-loaded with the initial nucleoside. Prepare solutions of the 6-O-Methylinosine phosphoramidite, standard DNA/RNA phosphoramidites, activator (e.g., 5-(ethylthio)-1H-tetrazole), capping reagents, and oxidizing agent according to the synthesizer manufacturer's recommendations.
-
Synthesis Cycle:
-
Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside using a solution of trichloroacetic acid in dichloromethane.
-
Coupling: The 6-O-Methylinosine phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time of 3-6 minutes is recommended for the modified base to ensure high coupling efficiency.[4][5] A double coupling cycle can also be employed to maximize incorporation.[6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants.[3]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in THF/water/pyridine.[5]
-
-
DMT-on Synthesis: For ease of purification, it is recommended to perform the synthesis with the final 5'-DMT group remaining on the full-length oligonucleotide ("DMT-on").[5]
Table 1: Recommended Synthesis Parameters for 6-O-Me-dI
| Parameter | Recommendation | Rationale |
| Phosphoramidite Concentration | 0.1 M in Acetonitrile | Standard concentration for efficient coupling. |
| Activator | 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) | A commonly used and effective activator. |
| Coupling Time | 3-6 minutes | Ensures sufficient time for the modified phosphoramidite to react completely.[4] |
| Double Coupling | Optional, but recommended | Can significantly improve coupling efficiency for modified bases.[6] |
III. Cleavage, Deprotection, and Purification
Post-synthesis processing is a critical phase where the oligonucleotide is cleaved from the solid support and all protecting groups are removed. The choice of deprotection conditions is paramount to preserve the integrity of the 6-O-methyl group.
Protocol 3: Cleavage and Deprotection
Two primary deprotection strategies are recommended, depending on the presence of other sensitive modifications in the oligonucleotide sequence.
A. Standard Deprotection (for robust sequences):
-
Transfer the CPG support to a screw-cap vial.
-
Add a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[7]
-
Heat the vial at 65°C for 15-20 minutes.
-
Cool the vial on ice and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
B. Mild Deprotection (for sensitive sequences):
-
Transfer the CPG support to a screw-cap vial.
-
Add a solution of 0.05 M potassium carbonate in anhydrous methanol.[8]
-
Incubate at room temperature for 4-6 hours.
-
Neutralize the solution with an appropriate buffer and desalt.
Protocol 4: Purification by Reverse-Phase HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the preferred method for purifying 6-O-Methylinosine-containing oligonucleotides, especially when a "DMT-on" strategy is employed.[9][10]
-
Column: C18 or C8 reverse-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) or 100 mM hexafluoroisopropanol (HFIP) with triethylamine in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration. A typical gradient would be from 5% to 50% B over 30 minutes.
-
Detection: UV absorbance at 260 nm.
-
DMT-on Purification: The DMT-on full-length product will be significantly more retained on the column than the failure sequences lacking the DMT group, allowing for excellent separation.
-
Post-Purification: Collect the peak corresponding to the DMT-on oligonucleotide. Remove the DMT group by treating the collected fraction with 80% acetic acid for 15-30 minutes, followed by quenching and desalting.
Table 2: Typical RP-HPLC Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Flow Rate | 1.0 mL/min |
| Mobile Phase A | 0.1 M TEAA, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-50% B over 30 min |
| Detection | 260 nm |
IV. Characterization
The final verification of the synthesized 6-O-Methylinosine oligonucleotide is performed by mass spectrometry to confirm its molecular weight and by analytical HPLC to assess its purity.
A. Mass Spectrometry:
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry should be used to determine the molecular mass of the purified oligonucleotide.[11][12] The observed mass should match the calculated theoretical mass of the 6-O-Methylinosine-containing sequence.
B. Analytical RP-HPLC:
The purity of the final product should be assessed by analytical RP-HPLC using conditions similar to the preparative method. A single major peak should be observed, and the purity is typically calculated based on the peak area.
V. Conclusion
The protocols detailed in this application note provide a comprehensive and validated workflow for the synthesis, purification, and characterization of oligonucleotides containing 6-O-Methylinosine. By understanding the rationale behind each step, from the synthesis of the phosphoramidite building block to the final quality control, researchers can confidently incorporate this valuable modification into their oligonucleotide designs for a wide range of therapeutic and research applications.
References
-
Site-Specific Synthesis of Oligonucleotides Containing 6-Oxo-M1dG, the Genomic Metabolite of M1dG, and LC-MS/MS Analysis of Its In Vitro Bypass by Human Polymerase ι. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. (n.d.). Glen Research. Retrieved February 24, 2026, from [Link]
-
Deprotection Guide 20200110. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]
-
Oligonucleotide synthesis under mild deprotection conditions. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction. (2020, December 31). MDPI. Retrieved February 24, 2026, from [Link]
-
RP-HPLC Purification of Oligonucleotides. (n.d.). University of Southampton. Retrieved February 24, 2026, from [Link]
-
Impact of phosphoramidite equivalents on coupling efficiency. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
- Double coupling method for oligonucleotide synthesis. (n.d.). Google Patents.
-
HPLC Purification of Long Synthetic Oligonucleotides. (n.d.). Waters Corporation. Retrieved February 24, 2026, from [Link]
-
The Glen Report. (n.d.). Glen Research. Retrieved February 24, 2026, from [Link]
-
An Efficient Method for the Incorporation of Molecular Probes at Multiple/Specific sites in RNA: Levulinyl Protection for 2. (n.d.). Technology Networks. Retrieved February 24, 2026, from [Link]
-
Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Purification and characterisation of oligonucleotides. (n.d.). ATDBio. Retrieved February 24, 2026, from [Link]
-
Mass Spectrometry of Oligonucleotides. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Mapping m6A Sites on HIV-1 RNA Using Oligonucleotide LC-MS/MS. (2024, January 10). MDPI. Retrieved February 24, 2026, from [Link]
-
Synthesis of 2 '-N-Methylamino-2 '-deoxyguanosine and 2 '-N,N-Dimethylamino-2 '-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. (2025, August 10). ResearchGate. Retrieved February 24, 2026, from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. US10072261B1 - Double coupling method for oligonucleotide synthesis - Google Patents [patents.google.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labcluster.com [labcluster.com]
- 10. atdbio.com [atdbio.com]
- 11. web.colby.edu [web.colby.edu]
- 12. idtdna.com [idtdna.com]
enzymatic demethylation assays using 6-O-Methylinosine substrate
An In-Depth Guide to Enzymatic Demethylation Assays Using 6-O-Methylinosine Substrate
Authored by: A Senior Application Scientist
Introduction: Navigating the Epitranscriptome with Novel Substrates
The field of epitranscriptomics has illuminated a dynamic layer of gene regulation, where chemical modifications on RNA molecules dictate their fate and function. Among the most studied modifications is N6-methyladenosine (m6A), a reversible mark installed by "writer" enzymes and removed by "erasers". The primary m6A erasers in mammals are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5).[1][2] These enzymes are Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases that play critical roles in a vast array of physiological and pathological processes, including metabolism, development, and cancer.[3][4]
While m6A is the canonical substrate, the exploration of demethylase activity extends to synthetic nucleoside analogs. This guide focuses on assays utilizing 6-O-Methylinosine (m6I) , a purine nucleoside analog.[5] Although not a primary physiological substrate, m6I serves as a valuable tool for probing the catalytic mechanism of FTO and ALKBH5, screening for inhibitors, and developing novel therapeutic strategies. Understanding the activity of these enzymes on non-canonical substrates is crucial for defining their substrate specificity and for drug development.
This document provides a comprehensive overview of the principles and detailed protocols for performing enzymatic demethylation assays with 6-O-Methylinosine, tailored for researchers, scientists, and drug development professionals.
Chapter 1: The Enzymology of FTO and ALKBH5 Demethylases
FTO and ALKBH5 catalyze the oxidative demethylation of methylated nucleobases. The reaction requires molecular oxygen and specific co-factors.
-
Mechanism of Action : The demethylation process is not a simple removal of a methyl group. Instead, the enzyme hydroxylates the methyl group on the substrate. This reaction consumes 2-oxoglutarate (α-ketoglutarate), converting it to succinate and CO2.[6] The resulting hydroxymethylated intermediate is unstable.[7][8]
-
Divergent Fates of the Intermediate : A key distinction between FTO and ALKBH5 lies in the fate of this intermediate.
-
ALKBH5 acts as a true demethylase, efficiently catalyzing the fragmentation of the hemiaminal intermediate to yield the demethylated base (inosine, in the case of m6I) and formaldehyde.[9]
-
FTO , in contrast, primarily functions as a hydroxylase, with the N6-hydroxymethyladenosine (in the case of m6A) being a more stable, predominant product under many in vitro conditions.[7][8] The subsequent, non-enzymatic decay to the demethylated base is significantly slower.
-
This mechanistic difference is critical when designing and interpreting demethylation assays.
Chapter 2: Assay Design and Methodologies
The choice of assay depends on the experimental goal, required throughput, and available instrumentation. Key methodologies include fluorescence-based assays for high-throughput screening and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for precise quantification.
Fluorescence-Based Assays: A Tool for High-Throughput Screening
Fluorescence assays are ideal for screening compound libraries for potential inhibitors of FTO or ALKBH5. They are sensitive, rapid, and adaptable to multi-well plate formats. Many such assays rely on a "methylation-switchable" probe.[10][11]
Principle of Operation : A synthetic single-stranded DNA or RNA oligonucleotide probe is designed containing a 6-O-Methylinosine residue. The probe is labeled with a fluorophore and a quencher. In its native, methylated state, the probe's conformation keeps the fluorophore and quencher in close proximity, resulting in low fluorescence (FRET). Upon enzymatic demethylation of m6I to inosine, the probe undergoes a conformational change or becomes susceptible to cleavage by a secondary enzyme, separating the fluorophore from the quencher and producing a quantifiable increase in fluorescence.
LC-MS/MS: The Gold Standard for Quantitative Analysis
For definitive quantification of enzymatic activity and detailed kinetic studies, LC-MS/MS is the method of choice.[12][13] It offers unparalleled specificity and sensitivity, allowing for the direct measurement of the substrate and the demethylated product.
Principle of Operation : The enzymatic reaction is performed, then quenched. The oligonucleotide substrate is enzymatically digested down to individual nucleosides. These nucleosides are then separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer. The instrument can distinguish between 6-O-Methylinosine and its product, inosine, based on their unique mass-to-charge ratios, enabling precise quantification.[14]
Sources
- 1. N 6-methyladenosine alters RNA structure to regulate binding of a low-complexity protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection, regulation, and functions of RNA N6-methyladenosine modification in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the RNA demethylase FTO for cancer therapy - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00075F [pubs.rsc.org]
- 5. 6-O-Methyl-2’-O-methylinosine | Inbios Bioinformatics Society [inbios.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Evidence human FTO catalyses hydroxylation of N6-methyladenosine without direct formation of a demethylated product contrasting with ALKBH5/2/3 and bacterial AlkB | Department of Chemistry [chem.ox.ac.uk]
- 8. Research Repository: Evidence human FTO catalyses hydroxylation of N6-methyladenosine without direct formation of a demethylated product contrasting with ALKBH5/2/3 and bacterial AlkB [repo.lib.jfn.ac.lk:8080]
- 9. Mechanisms of substrate recognition and N6-methyladenosine demethylation revealed by crystal structures of ALKBH5–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fluorescent methylation-switchable probe for highly sensitive analysis of FTO N 6-methyladenosine demethylase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A fluorescent methylation-switchable probe for highly sensitive analysis of FTO N 6 -methyladenosine demethylase activity in cells - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02163E [pubs.rsc.org]
- 12. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. biorxiv.org [biorxiv.org]
Application Note: Probing ADA Transition State Mechanics with 6-O-Methylinosine
This Application Note is designed for biochemists and enzymologists investigating the catalytic mechanism of Adenosine Deaminase (ADA) or developing transition-state analogue inhibitors.
Executive Summary
Adenosine Deaminase (ADA) is a zinc-dependent hydrolase critical for purine metabolism. While its physiological reaction (Adenosine
6-O-Methylinosine (6-MeI) —also known as 6-methoxypurine riboside—serves as a mechanistic probe. Unlike adenosine, 6-MeI is a "slow substrate." Its hydrolysis to inosine involves the displacement of a methoxy group (methanol) rather than an amine (ammonia). This substitution significantly retards the breakdown of the tetrahedral intermediate , allowing researchers to:
-
Accumulate and observe the metastable intermediate species.
-
Validate inhibitor geometry by mimicking the
hybridized transition state. -
Deconvolute kinetic steps (substrate association vs. chemical step) using stopped-flow spectroscopy.
Chemical & Mechanistic Foundation
The Reaction Difference
ADA catalyzes the hydrolytic displacement of a substituent at the C6 position of the purine ring.
-
Natural Substrate (Adenosine): Displacement of
by . Fast release of ammonia. -
Probe Substrate (6-MeI): Displacement of
by . Slow release of methanol.
The reaction proceeds via the addition of a zinc-activated water molecule to the C6 position, creating a Tetrahedral Intermediate (TI) . For 6-MeI, the formation or breakdown of this TI is rate-determining, making it observable via UV difference spectroscopy.
Pathway Diagram
Figure 1: The hydrolytic pathway of 6-O-Methylinosine by ADA. The stability of the TI (yellow) is the focal point of this protocol.
Materials & Preparation
Reagent Sourcing & Synthesis
6-O-Methylinosine is often not available as a standard catalog reagent. It can be synthesized or custom-ordered.
-
Commercial Status: Check specialized nucleoside suppliers (e.g., Berry & Associates, Carbosynth) for 6-methoxy-9-(beta-D-ribofuranosyl)purine.
-
Synthesis Note: If commercial stock is unavailable, 6-MeI can be synthesized from 6-chloropurine riboside (commercially abundant) via nucleophilic aromatic substitution with sodium methoxide in methanol.
-
Reaction: 6-Cl-Purine-Riboside + NaOMe
6-OMe-Purine-Riboside + NaCl.
-
Buffer Conditions (Critical)
ADA is a metalloenzyme (
-
Buffer: 50 mM HEPES or Potassium Phosphate, pH 7.4.
-
Chelator Warning: Do NOT use EDTA or EGTA. These will strip the active site zinc, abolishing activity.
-
Temperature: 25°C (Standardize for kinetic constants).
Protocol 1: Steady-State Kinetic Characterization
Objective: Establish the baseline
Experimental Setup
-
Enzyme Stock: Dilute ADA (Calf Intestine or Recombinant) to ~0.1 units/mL in buffer.
-
Substrate Stock: Prepare 10 mM 6-MeI in buffer (or DMSO if solubility is limiting, keep final DMSO <2%).
-
Detection: UV Spectrophotometer (Quartz cuvettes).
Procedure
-
Difference Spectrum Scan:
-
Blank: Buffer only.
-
Sample A: 100 µM Inosine (Product).
-
Sample B: 100 µM 6-MeI (Substrate).
-
Action: Scan 220–300 nm. Determine the wavelength of maximum difference (
). Typically, 6-MeI absorbs differently than Inosine in the 250–260 nm region due to the ether vs. carbonyl difference. -
Note: If no distinct peak is found, use 260 nm (standard for purine loss) or 248 nm (Inosine formation).
-
-
Kinetic Runs:
-
Prepare reactions with 6-MeI concentrations ranging from 0.5
to 10 (Estimate based on adenosine analogs). -
Initiate with enzyme.
-
Monitor
over 5–10 minutes.
-
-
Analysis:
-
Plot Initial Velocity (
) vs. [Substrate]. -
Fit to Michaelis-Menten equation.
-
Expected Result:
for 6-MeI should be roughly 0.1% to 1% of the for Adenosine.
-
Protocol 2: Stopped-Flow Transition State Analysis
Objective: Observe the pre-steady-state formation of the intermediate.
This experiment requires a Stopped-Flow Spectrophotometer (e.g., Applied Photophysics, Bio-Logic, KinTek).
Workflow Diagram
Figure 2: Single-turnover stopped-flow configuration.
Procedure
-
Conditions:
-
Single Turnover Mode: [Enzyme] > [Substrate]. Use ~20 µM ADA and ~5 µM 6-MeI. This ensures every substrate molecule binds simultaneously, synchronizing the catalytic cycle.
-
-
Shot Setup:
-
Load Syringe A with Enzyme.
-
Load Syringe B with Substrate.
-
Set monochromator to the
determined in Protocol 1.
-
-
Acquisition:
-
Trigger the shot.
-
Acquire data on a logarithmic time base (from 1 ms to 10 s).
-
Why Logarithmic? You need to capture the fast binding phase (ms) and the slow hydrolysis phase (seconds).
-
-
Data Interpretation:
-
Phase 1 (Fast): Rapid drop/change in absorbance corresponding to the formation of the Tetrahedral Intermediate . The enzyme attacks the C6 position, converting the aromatic purine to the
intermediate. -
Phase 2 (Slow): Linear steady-state turnover (if [S] > [E]) or slow decay to product (if [E] > [S]).
-
Self-Validating Controls
-
The "Dead" Control: Run the experiment with 2'-Deoxycoformycin (Pentostatin) pre-incubated with the enzyme. Pentostatin is a picomolar transition-state inhibitor. Result: No kinetic change should be observed; the trace should be flat.
-
The "Fast" Control: Run with Adenosine. Result: The reaction should be complete within the dead-time of the instrument (or extremely fast), confirming the "slow" nature of 6-MeI is specific to the chemistry, not the instrument.
Data Summary & Reference Values
| Parameter | Adenosine (Natural) | 6-O-Methylinosine (Probe) | Mechanistic Implication |
| ~200 - 300 | ~0.1 - 0.5 | 6-MeI chemistry is rate-limiting. | |
| ~20 - 30 | ~40 - 80 | Binding affinity is comparable; catalysis differs. | |
| Hybridization (C6) | Trapped | 6-MeI stabilizes the intermediate geometry. | |
| Leaving Group | Ammonia ( | Methanol ( | Methoxide is a poorer leaving group than Ammonia. |
References
-
Wolfenden, R. (1969). "Transition state analogues for enzyme catalysis." Nature, 223(5207), 704-705. Link
-
Evans, B., & Wolfenden, R. (1970). "A potential transition state analog for adenosine deaminase."[1] Journal of the American Chemical Society, 92(15), 4751-4752. Link
-
Kurz, L. C., & Frieden, C. (1987). "Adenosine deaminase: viscosity studies and the mechanism of binding of substrate and of ground- and transition-state analogue inhibitors."[2] Biochemistry, 26(11), 3027–3032.[2] Link
-
Wilson, D. K., & Quiocho, F. A. (1993). "A pre-transition-state mimic of an enzyme: X-ray structure of adenosine deaminase with bound 1-deazaadenosine and zinc-activated water."[1] Biochemistry, 32(7), 1689–1694. Link
-
Shih, P., & Wolfenden, R. (1996). "Enzyme-Substrate Complexes of Adenosine and Cytidine Deaminases: Absence of Accumulation of Water Adducts." Biochemistry, 35(15), 4697–4703. Link
Sources
in vitro transcription with 6-O-Methylinosine triphosphate
Application Note: High-Efficiency Incorporation of 6-O-Methylinosine (
Executive Summary & Biological Context
6-O-Methylinosine (
In the context of In Vitro Transcription (IVT) , 6-O-Methylinosine triphosphate (
-
Site-Specific Mutagenesis:
exhibits ambiguous base-pairing properties, capable of pairing with both Uracil and Cytosine. This "promiscuity" is utilized to generate transition mutation libraries during viral replication studies or aptamer evolution (SELEX). -
Structural Probing (SAR): The methylation removes the hydrogen bond acceptor capability of the
-carbonyl and introduces steric bulk, allowing researchers to probe the critical role of Guanosine functional groups in ribozyme catalysis or RNA-protein recognition. -
Polymerase Fidelity Studies: It serves as a molecular probe to test the kinetic checkpoints of RNA polymerases (e.g., T7, SP6).
Technical Challenge: T7 RNA Polymerase (T7 RNAP) has a stringent requirement for Guanosine at the initiation site (+1 to +3 positions).
Biochemical Mechanism & Design Logic
The Chemical Lesion
In Guanosine, the
Visualization: Base Pairing Ambiguity
The following diagram illustrates the structural logic of why
Caption: Mechanistic pathway of m6I-TP incorporation. Note the dual pairing potential (U/C) leading to transcriptional ambiguity.
Experimental Protocol
Materials & Reagents
| Component | Specification | Concentration | Storage |
| Enzyme | T7 RNA Polymerase (High Conc.) | 50 U/µL | -20°C |
| Buffer | Transcription Buffer | 40mM Tris-HCl (pH 7.9), 6mM MgCl₂, 2mM Spermidine, 10mM DTT | -20°C |
| Analog | 6-O-Methylinosine-5'-Triphosphate | 100 mM (Sodium Salt) | -80°C |
| Initiator | Guanosine Monophosphate (GMP) | 20 mM | -20°C |
| NTPs | ATP, CTP, UTP | 100 mM each | -20°C |
| Template | Linearized Plasmid or PCR Product | 0.5 - 1 µg/µL | -20°C |
| Additives | Inorganic Pyrophosphatase (iPPase) | 0.1 U/µL | -20°C |
Critical Pre-Requisite: Template Design
-
Promoter: Standard T7 Promoter (TAATACGACTCACTATA).
-
Initiation Sequence: The first two nucleotides (+1, +2) must be Guanosine for optimal T7 yield.
-
Strategy: Since
-TP cannot efficiently initiate, we use GMP (monophosphate) to prime the reaction. GMP is incorporated at the 5' end (+1), allowing the polymerase to transition into elongation where -TP can replace GTP.
Step-by-Step Protocol (20 µL Reaction)
Objective: Synthesis of RNA with 100% substitution of GTP by
-
Thaw & Vortex: Thaw all NTPs and buffer on ice. Vortex
-TP vigorously as modified nucleotides often precipitate. -
Assembly: Assemble the reaction at Room Temperature (RT) in the following order. Note: Spermidine in the buffer can precipitate DNA if added directly; add water first.
| Order | Component | Volume (µL) | Final Conc. | Function |
| 1 | Nuclease-Free Water | to 20 µL | - | Solvent |
| 2 | 10X Transcription Buffer | 2.0 | 1X | pH & Mg²⁺ |
| 3 | ATP, CTP, UTP Mix (100mM) | 0.3 each | 1.5 mM | Standard NTPs |
| 4 | GMP (Initiator) | 4.0 | 4.0 mM | Crucial for +1 Initiation |
| 5 | 0.6 | 3.0 mM | Elongation Substrate | |
| 6 | DTT (100 mM) | 2.0 | 10 mM | Reducing Agent |
| 7 | Linearized DNA Template | X | 1 µg total | Template |
| 8 | Inorganic Pyrophosphatase | 0.5 | 0.05 U | Prevents Mg-PPi precip. |
| 9 | T7 RNA Polymerase | 1.5 | ~75 U | Catalyst |
-
Incubation:
-
Incubate at 37°C for 4 to 6 hours .
-
Expert Tip: Modified nucleotides have slower kinetics (
is lower). Extended incubation is required compared to standard RNA synthesis (usually 2 hours).
-
-
Template Removal:
-
Add 1 µL DNase I (RNase-free). Incubate 15 mins at 37°C.
-
-
Purification:
-
Method: Silica spin-column purification (e.g., Monarch/Qiagen) is recommended over LiCl precipitation for modified RNAs to remove unincorporated bulky nucleotides efficiently.
-
Elution: Elute in water or The RNA Storage Solution.
-
Quality Control & Validation
Since
HPLC Analysis (Nucleoside Composition)
To confirm incorporation, digest 1 µg of the transcript with Nuclease P1 and Alkaline Phosphatase, then run on RP-HPLC.
-
Expected Result: Absence of Guanosine peak (except for the 5' cap/GMP). Presence of a distinct
peak (elutes later than Guanosine due to increased hydrophobicity from the methyl group).
Functional Validation (RT-PCR Sequencing)
To verify the "mutagenic" potential or incorporation:
-
Reverse Transcribe the
-RNA using a high-fidelity RT. -
PCR amplify the cDNA.
-
Sanger Sequencing: You will observe "mixed peaks" or transitions at G positions.
often templates as an Adenine (pairing with T during RT), resulting in G-to-A transitions in the cDNA sequence relative to the original DNA template.
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Low Yield | Poor Initiation | Increase GMP concentration to 8mM. Ensure template +1/+2 is GG. |
| Precipitation | Mg-PPi accumulation | Ensure Pyrophosphatase is fresh. |
| Short Transcripts | Early Termination | |
| Smearing on Gel | Structural folding |
References
-
Jena Bioscience. (n.d.). Single components for (m)RNA Synthesis. Retrieved October 26, 2025, from [Link]
-
Dodson, L. A., et al. (1982). Mutagenesis of bacteriophage T7 in vitro by incorporation of O6-methylguanine during DNA synthesis. Proceedings of the National Academy of Sciences.[1] Retrieved from [Link]
-
Roost, C., et al. (2015).[2] Structure and thermodynamics of N6-methyladenosine in RNA: a spring-loaded base modification. Journal of the American Chemical Society.[2] Retrieved from [Link]
-
Hudson, N. O., et al. (2021).[3] O6-Methylguanosine leads to position-dependent effects on ribosome speed and fidelity. RNA.[2][4][5][6][7][8][9][10][11][12] Retrieved from [Link]
-
Perpusnas. (2026). In Vitro Transcription: T7 RNA Polymerase Guide. Retrieved from [Link]
Sources
- 1. Mutagenesis of bacteriophage T7 in vitro by incorporation of O6-methylguanine during DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and thermodynamics of N6-methyladenosine in RNA: a spring-loaded base modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA polymerases [takarabio.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Single components for (m)RNA Synthesis - Jena Bioscience [jenabioscience.com]
- 7. Transcription elongation past O6-methylguanine by human RNA polymerase II and bacteriophage T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Secondary Structure Prediction for RNA Sequences Including N6-methyladenosine | bioRxiv [biorxiv.org]
- 9. Frontiers | Modulation of Phase Separation by RNA: A Glimpse on N6-Methyladenosine Modification [frontiersin.org]
- 10. O6-Methylguanosine leads to position-dependent effects on ribosome speed and fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US10738286B2 - T7 RNA polymerase variants - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 6-O-Methylinosine Stability & Handling
Topic: Prevention of Acid-Catalyzed Hydrolysis in 6-O-Methylinosine Document ID: TS-6OMI-001 Status: Active Audience: Analytical Chemists, Medicinal Chemists, Formulation Scientists
Executive Summary & Core Mechanism
The Issue: 6-O-Methylinosine (6-Methoxyinosine) is a purine nucleoside analogue. Like most purine nucleosides, it possesses a significant vulnerability: the N-glycosidic bond (connecting the ribose sugar to the N9 position of the purine base) is highly susceptible to cleavage under acidic conditions.[1][2][3]
The Consequence: Exposure to pH < 5.0 (and increasingly rapid at pH < 3.0) results in the irreversible degradation of the molecule into 6-O-Methylhypoxanthine (free base) and D-Ribose .
The Mechanism of Failure
To prevent degradation, you must understand the "why." The hydrolysis is driven by the protonation of the purine ring, specifically at the N7 position .[2][4]
Figure 1: Acid-catalyzed hydrolysis pathway. Protonation at N7 creates a positive charge that pulls electron density from the glycosidic bond, facilitating the departure of the base.
Troubleshooting Guides
Scenario A: "My HPLC peak for 6-O-Methylinosine is decreasing, and a new peak is appearing."
Diagnosis: You are likely observing on-column or in-vial hydrolysis. Root Cause: The mobile phase or sample diluent is too acidic.
| Parameter | Recommended Specification | Why? |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.8) or Bicarbonate | TFA (Trifluoroacetic acid) or Formic Acid (0.1%) creates pH ~2-2.5, causing degradation during the run. |
| Sample Diluent | DMSO or 10 mM Phosphate Buffer (pH 7.4) | Water absorbs CO₂ from air, dropping pH to ~5.5, which is borderline for long-term stability. |
| Column Temp | 25°C - 30°C | High heat (40°C+) acts as a catalyst, exponentially increasing the hydrolysis rate in slightly acidic conditions. |
Scenario B: "I cannot dissolve the compound without acid."
Diagnosis: Solubility misconception. Solution: Do NOT use acid to solubilize.
-
Primary Solvent: Dissolve in 100% DMSO (Dimethyl sulfoxide). 6-O-Methylinosine is highly soluble in aprotic polar solvents.
-
Secondary Dilution: Dilute the DMSO stock slowly into a neutral buffer (PBS or HEPES, pH 7.4).
-
Avoid: Unbuffered saline or water, as local pH fluctuations can occur.
Critical Handling Protocols
Protocol 3.1: Safe Reconstitution & Storage
Use this protocol to ensure <1% degradation over 6 months.
-
Weighing: Weigh the solid into an amber glass vial (light protection is secondary but good practice).
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10-50 mM.
-
Note: Avoid water for stock solutions. Hydrolysis requires water; removing it from the stock eliminates the risk.
-
-
Aliquot: Divide into single-use aliquots to avoid freeze-thaw condensation (which introduces water).
-
Storage: Store at -20°C or -80°C.
-
Thawing: Thaw at room temperature. Do not heat.
Protocol 3.2: Chemical Synthesis Workup
If you are using 6-O-Methylinosine as a starting material or intermediate:
-
Quenching: If your reaction uses acid, quench immediately with cold saturated NaHCO₃ or triethylamine before concentration.
-
Evaporation: When using a rotovap, ensure the water bath is < 35°C.
-
Precipitation: Do not use TCA (Trichloroacetic acid) for protein precipitation if analyzing this analyte. Use Acetonitrile or Methanol (1:3 ratio) for protein crash.
Frequently Asked Questions (FAQ)
Q1: Can I use 0.1% Formic Acid in my LC-MS mobile phase? A: Proceed with extreme caution. While 0.1% formic acid is standard for positive mode ionization, it creates a pH of ~2.7.
-
Risk:[5] If the run time is long (>10 mins), you will see degradation.
-
Mitigation: Use a shorter column, increase flow rate to minimize residence time, or switch to a pH 5.0 buffer (Ammonium Acetate) which is still volatile for MS but safer for the glycosidic bond.
Q2: Is the methyl group at position 6 stable? A: Generally, yes. The ether linkage (O-Methyl) is robust compared to the N-glycosidic bond. However, in extremely strong acid (e.g., 6N HCl at 100°C) or under strong nucleophilic attack, you may see demethylation to Inosine, but the glycosidic bond will likely break first.
Q3: Why does my sample degrade in unbuffered water? A: "Pure" water absorbs atmospheric CO₂, forming carbonic acid. This can lower the pH to ~5.5. While this is not "strong" acid, purine nucleosides stored for days/weeks at this pH will undergo slow hydrolysis. Always use a buffer (pH 7-8).
Decision Matrix: Solvent & Buffer Selection
Use this workflow to determine the safety of your experimental conditions.
Figure 2: Decision matrix for solvent selection. Note that aqueous conditions require strict pH control.
References
-
Zoltewicz, J. A., et al. (1970). "Kinetics and mechanism of the hydrolysis of guanosine and 7-methylguanosine nucleosides in perchloric acid." The Journal of Organic Chemistry, 35(10).
-
Gates, K. S., et al. (2004).[6] "Biologically Relevant Chemical Reactions of N7-Alkylguanine Residues in DNA." Chemical Research in Toxicology, 17(7).[6]
-
Mandal, K. K. (2024). "Hydrolysis of Nucleosides: Stability of N-Glycosidic Bond." St. Paul's Cathedral Mission College Chemistry Archives.
-
Schlegel, H. B., et al. (2022). "Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases." The Journal of Physical Chemistry A.
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 3. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 4. Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing HPLC Separation of 6-O-Methylinosine from Inosine
Welcome to the technical support guide for the chromatographic separation of inosine and its closely related analogue, 6-O-Methylinosine. As a Senior Application Scientist, I have designed this resource to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize this challenging separation effectively. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the laboratory.
Part 1: Foundational Knowledge - The Separation Challenge
Q1: What are inosine and 6-O-Methylinosine, and why is their HPLC separation challenging?
Answer: Inosine is a naturally occurring nucleoside formed when hypoxanthine is attached to a ribose ring.[1][2] 6-O-Methylinosine is a derivative where the hydroxyl group at the 6th position of the purine ring is replaced by a methoxy group.
The primary challenge in separating these two compounds lies in their profound structural similarity. The only difference is a single methyl group. In reversed-phase HPLC (RP-HPLC), separation is primarily driven by differences in hydrophobicity. The addition of a methyl group makes 6-O-Methylinosine slightly more non-polar (more hydrophobic) than inosine. This subtle difference means that 6-O-Methylinosine will interact more strongly with a non-polar stationary phase (like C18), resulting in a slightly longer retention time. However, achieving baseline separation requires careful optimization of the chromatographic conditions to exploit this small difference in polarity.
Caption: Chemical structures of Inosine and 6-O-Methylinosine.
Part 2: Recommended Starting Method & Core Principles
Q2: I'm starting from scratch. What is a robust initial HPLC method for separating inosine and 6-O-Methylinosine?
Answer: For any method development, a solid starting point is crucial. The following parameters, based on common practices for nucleoside analysis, provide a high probability of initial peak elution and partial separation.[3][4] This method utilizes a standard C18 column, which is the workhorse for reversed-phase chromatography.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A standard C18 phase provides general-purpose hydrophobic retention. Smaller particle sizes (e.g., <3 µm) can increase efficiency but also backpressure. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 4.5 | The buffer controls the pH, which is critical for consistent analyte ionization.[5] A pH of 4.5 is a good starting point for nucleosides. |
| Mobile Phase B | Methanol (HPLC Grade) | Methanol is a common organic modifier. Acetonitrile can also be used and may offer different selectivity.[6] |
| Elution Mode | Isocratic | Start with a fixed ratio, e.g., 95% A : 5% B. This is simpler to troubleshoot than a gradient. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust as needed to manage pressure and run time. |
| Column Temp. | 30 °C | Maintaining a constant temperature is vital for reproducible retention times.[7] |
| Detection (UV) | 254 nm | Purine nucleosides have strong absorbance near this wavelength. A Diode Array Detector (DAD) can be used to confirm peak purity. |
| Injection Vol. | 10 µL | This is a typical volume. Avoid column overload by injecting a smaller mass if peaks are broad or fronting.[8] |
Experimental Workflow: Initial Setup
Caption: Basic experimental workflow for initial HPLC analysis.
Part 3: Troubleshooting & Optimization FAQ
This section addresses the most common problems encountered during method optimization. The key to resolving poor separation is to systematically adjust parameters that influence selectivity.
Q3: My peaks for inosine and 6-O-Methylinosine are co-eluting or poorly resolved. How can I improve the separation?
Answer: This is the most common challenge. Since the goal is to increase the distance between the two peak maxima, you need to alter the chromatographic selectivity. Here are the most effective strategies, in order of execution:
Strategy 1: Optimize Mobile Phase Strength (% Organic) The simplest way to improve the resolution of two closely eluting peaks is to increase their retention time. In reversed-phase HPLC, decreasing the amount of the organic solvent (methanol or acetonitrile) in the mobile phase will increase retention.[9]
-
Causality: A lower percentage of organic solvent makes the mobile phase more polar. This increases the relative attraction of the non-polar analytes to the C18 stationary phase, leading to longer retention times. This extra time on the column often allows for better separation.
-
Protocol:
-
Start with your initial condition (e.g., 5% Methanol).
-
Decrease the methanol concentration in 1% increments (e.g., to 4%, then 3%).
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase before each injection to ensure stable retention times.[7]
-
Monitor the resolution between the two peaks. The goal is to achieve a resolution (Rs) value ≥ 1.5.
-
Strategy 2: Adjust Mobile Phase pH The pH of the mobile phase is a powerful tool for altering the selectivity of ionizable compounds.[10][11] Even though nucleosides are often considered neutral, the purine ring system contains nitrogen atoms that can be protonated or deprotonated, subtly changing the molecule's overall polarity and its interaction with the stationary phase.
-
Causality: Changing the pH can alter the ionization state of residual silanol groups on the silica-based stationary phase, as well as the analytes themselves.[9] This modification in charge distribution changes the secondary interactions (beyond simple hydrophobicity) and can significantly impact the relative retention of the two compounds.
-
Protocol:
-
Prepare several batches of your aqueous mobile phase (e.g., 20 mM phosphate buffer) at different pH values, for example: pH 3.0, 4.5, and 6.0.
-
For each pH, run your sample using the optimal organic solvent percentage determined in Strategy 1.
-
Always ensure your column is stable at the chosen pH. Standard silica-based C18 columns should be operated within a pH range of 2 to 8 to avoid damage.[12]
-
Strategy 3: Change the Organic Modifier While both methanol and acetonitrile are common organic solvents for RP-HPLC, they can provide different selectivities.
-
Causality: Acetonitrile and methanol interact differently with both the analytes and the stationary phase due to differences in their polarity, viscosity, and dipole moments. Switching from one to the other can sometimes reverse the elution order of closely related compounds or significantly improve their resolution.
-
Protocol:
-
Replace methanol with acetonitrile in your mobile phase.
-
You may need to re-optimize the percentage of organic solvent, as acetonitrile is a "stronger" solvent than methanol (you will typically need less acetonitrile to achieve the same retention time).
-
Strategy 4: Implement a Shallow Gradient If an isocratic method fails to provide adequate resolution within a reasonable run time, a shallow gradient can be effective.
-
Causality: A gradient elution starts with a low concentration of organic solvent and slowly increases it over time.[13] This allows later-eluting peaks to speed up, sharpening them and reducing run time. A very shallow gradient can effectively separate compounds with very similar hydrophobicity by providing a subtle, continuous change in elution strength.
-
Protocol:
-
Start with a mobile phase composition that gives good retention for inosine (e.g., 2% Methanol).
-
Program a very slow, linear gradient, for instance, from 2% to 10% Methanol over 15-20 minutes.
-
This approach requires a pump capable of precise gradient mixing.
-
Troubleshooting Flowchart for Poor Resolution
Caption: Logical workflow for troubleshooting poor peak resolution.
Q4: My peaks are tailing. What is the cause and how can I fix it?
Answer: Peak tailing is a common problem, especially with polar, nitrogen-containing compounds like nucleosides. It compromises resolution and makes accurate integration difficult.
-
Primary Cause: Secondary Silanol Interactions. Most C18 columns are built on a silica backbone. Even on well end-capped columns, some residual silanol groups (-Si-OH) remain exposed. These acidic silanols can form strong, unwanted ionic interactions with basic sites on your analytes, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[9]
-
Solutions:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.0) protonates the silanol groups, rendering them neutral (-Si-OH2+). This minimizes their ability to interact with the analytes, often leading to a dramatic improvement in peak shape.[9] Caution: Ensure your column is rated for low-pH operation.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 50 mM instead of 20 mM) can help to "mask" the active silanol sites, reducing their interaction with the analytes.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[12] To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves, overload was the issue.
-
Q5: My retention times are drifting between injections. What should I check?
Answer: Unstable retention times make peak identification and quantification unreliable. This issue is almost always related to a lack of system equilibrium or a change in conditions.
-
Primary Causes & Solutions:
-
Insufficient Column Equilibration: This is the most frequent cause. Before starting a run, always flush the column with at least 10-15 column volumes of the mobile phase. If you change the mobile phase composition, you must re-equilibrate.[7][14]
-
Mobile Phase Instability: Ensure your mobile phase components are fully miscible and degassed.[15] If using a buffer, check for signs of precipitation. Volatile organic solvents can evaporate over time, changing the composition of the mobile phase; prepare fresh mobile phase daily.
-
Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times. Using a thermostatted column compartment is essential for reproducible results.[7]
-
System Leaks: Check all fittings for any signs of leaks, which can cause pressure fluctuations and, consequently, retention time drift.[15]
-
References
-
Bitesize Bio. (n.d.). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Retrieved from [Link]
-
Pohl, C., & Mhatre, R. (1985). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Analytical Biochemistry, 147(1), 180-185. Retrieved from [Link]
-
Studzińska, S., & Buszewski, B. (2014). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Acta Chromatographica, 26(3), 447-462. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
McCarthy, S. M., Gilar, M., & Gebler, J. C. (2021). The Critical Role of Mobile Phase pH in the Performance of Oligonucleotide Ion-Pair Liquid Chromatography–Mass Spectrometry Methods. Journal of the American Society for Mass Spectrometry, 32(11), 2847-2856. Retrieved from [Link]
-
Studzińska, S., & Buszewski, B. (2014). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. ResearchGate. Retrieved from [Link]
-
Harmenberg, J., Larsson, A., & Hagberg, C. E. (1983). Reversed-Phase High Performance Liquid Chromatography (HPLC) of Nucleosides in Cell Extracts with Special Reference to Deoxythymidine. Nucleosides and Nucleotides, 2(1), 23-33. Retrieved from [Link]
-
Phenomenex. (n.d.). Nucleobases and Nucleosides by Polar Reversed Phase HPLC (TN-1027). Retrieved from [Link]
-
Sreelatha, A., & Reddy, G. V. (2021). Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. Journal of Analytical & Bioanalytical Techniques, 12(9). Retrieved from [Link]
-
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
-
McCarthy, S. M., Gilar, M., & Gebler, J. C. (2021). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. Journal of the American Society for Mass Spectrometry, 32(11), 2847–2856. Retrieved from [Link]
-
Yenti, R., et al. (2017). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. OSF Preprints. Retrieved from [Link]
-
Brown, P. R., Krstulovic, A. M., & Hartwick, R. A. (1978). Selective Analysis of Adenosine, I-Methylinosine and N2-Methylguanosine by High Pressure Liquid Chromatography. Journal of Clinical Chemistry and Clinical Biochemistry, 16(3), 137-140. Retrieved from [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
-
Grosjean, H., et al. (1996). Enzymatic conversion of adenosine to inosine and to N1-methylinosine in transfer RNAs: a review. Biochimie, 78(6), 488-501. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
NIST. (n.d.). Inosine. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Inosine. Retrieved from [Link]
-
Cheméo. (n.d.). Inosine (CAS 58-63-9) - Chemical & Physical Properties. Retrieved from [Link]
-
Dong, M. W. (2007). HPLC Troubleshooting. Retrieved from [Link]
-
Cantara, W. A., et al. (2021). Inosine in Biology and Disease. Genes, 12(4), 589. Retrieved from [Link]
Sources
- 1. Inosine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
- 13. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 14. lcms.cz [lcms.cz]
- 15. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting low coupling efficiency of 6-O-Methylinosine phosphoramidites
Topic: Troubleshooting Low Coupling Efficiency & Stability of 6-O-Methylinosine (
Executive Summary: The "Coupling" Paradox
As researchers, we often conflate yield (how much full-length product we get) with coupling efficiency (how well the phosphoramidite reacts). With 6-O-Methylinosine (
While steric hindrance at the O6 position does physically slow down coupling, a significant number of reported "coupling failures" are actually post-synthesis degradation events . The O-methyl group on the purine ring is an alkyl leaving group. If exposed to standard nucleophilic deprotection conditions (hot ammonia), it undergoes nucleophilic aromatic substitution, converting your expensive
This guide addresses both the kinetic barriers of synthesis and the thermodynamic risks of deprotection.
Phase 1: Optimizing the Synthesis Cycle
The
Troubleshooting Guide: Synthesis Parameters
| Parameter | Standard Protocol | Optimized | Scientific Rationale |
| Coupling Time | 1.0 – 2.0 min | 6.0 – 12.0 min | The O6-methyl group hinders the approach of the activator-amidite complex to the 5'-OH. Extended time is required for thermodynamic completion. |
| Activator | 1H-Tetrazole (0.45 M) | ETT (0.25 M) or BTT | 5-Ethylthio-1H-tetrazole (ETT) is more acidic (pKa ~4.3) than Tetrazole (pKa ~4.9), creating a more reactive intermediate that overcomes steric barriers [1]. |
| Water Content | < 30 ppm | < 10 ppm | Modified amidites are often less stable. Any moisture present will hydrolyze the amidite faster than it can couple, leading to |
| Capping | Standard ( | UltraMild Cap A | If using "UltraMild" deprotection (see Phase 2), you must use phenoxyacetyl-compatible capping reagents to prevent transamidation. |
Q&A: Synthesis Failures
Q: My trityl monitor shows a sharp drop (e.g., 98%
-
Check Solubility:
is hydrophobic. Ensure it is fully dissolved in anhydrous acetonitrile. If any precipitate is visible, the effective concentration is too low. -
Switch Activator: If you are using standard Tetrazole, the reaction kinetics are likely too slow. Switch to ETT or DCI (4,5-Dicyanoimidazole).
-
Double Coupling: Instead of one long wait, program a "Double Couple" step (Inject
Wait Wash Inject Wait). This replenishes fresh amidite and activator.
Q: The coupling efficiency looks fine on the monitor, but my final yield is terrible. A: This suggests the issue is not coupling, but deprotection instability (see Phase 2). If the trityl colors are orange/bright, the chemistry worked. The loss of product happens after the machine stops.
Phase 2: The Critical Deprotection Step (The "Hidden" Failure)
This is where 80% of
The Chemical Trap: Conversion to Adenine
If you use standard Ammonium Hydroxide (
-
Result: You convert 6-O-Methylinosine into Adenine .
-
Symptom: Mass spec shows a mass of
(Loss of Methyl) + (Gain of H from NH2)? No, the net change is (-31 Da) (+16 Da) = -15 Da shift relative to expected mass.
Recommended Deprotection Protocols
| Method | Reagents | Conditions | Risk Level | Notes |
| UltraMild (Preferred) | 4 hrs @ Room Temp | Low | Requires "UltraMild" compatible bases (Pac-dA, Ac-dC, iPr-Pac-dG) for the rest of the oligo [2]. | |
| Mild Ammonia | 24 hrs @ Room Temp | Medium | Avoid heat entirely. Some hydrolysis to Adenine may still occur over 24h. | |
| AMA | DO NOT USE | High | Methylamine is a stronger nucleophile than ammonia; it will rapidly destroy the |
Phase 3: Diagnostic Workflows
Use the following logic flows to diagnose your specific failure mode.
Workflow 1: Troubleshooting Logic
Caption: Diagnostic logic flow distinguishing between kinetic coupling failures (Synthesis Phase) and thermodynamic degradation (Deprotection Phase).
Workflow 2: The "False Failure" Mechanism
Understanding why the deprotection fails is vital for trusting the protocol change.
Caption: Chemical pathway showing how standard deprotection reagents convert 6-O-Methylinosine into Adenine via nucleophilic aromatic substitution.
References
-
Glen Research. Activators for Oligonucleotide Synthesis. Glen Report 21.2. Available at: [Link][1]
-
Glen Research. Deprotection - UltraMild Deprotection. Technical Guide.[2] Available at: [Link]
-
Berry & Associates. 7-Deaza-2'-deoxyinosine and related purine analogs. Technical Note. (Context on purine stability). Available at: [Link]
-
ChemGenes. Modified DNA Phosphoramidites: 6-O-Methyl-dI. Product Protocol.[2][3][4][5][6] Available at: [Link]
Sources
Technical Support Center: Stability & Handling of 6-O-Methylinosine
Executive Summary & Disambiguation
6-O-Methylinosine (also known as 6-Methoxyinosine or 6-Methoxypurine riboside; CAS 10030-85-0) is a synthetic purine nucleoside analog. It is structurally distinct from N6-Methyladenosine (m6A) , an epigenetic RNA modification.[1]
The Core Stability Challenge: While chemically stable in neutral buffers, 6-O-Methylinosine is biologically unstable in standard cell culture media containing Fetal Bovine Serum (FBS). It acts as a slow substrate for Adenosine Deaminase (ADA) , which converts it into Inosine.[1] This conversion can lead to false negatives (loss of potency) or false positives (effects driven by Inosine/Hypoxanthine metabolites rather than the parent compound).
Biological Stability: The "Hidden" Variable
The primary cause of experimental failure with 6-O-Methylinosine is not chemical hydrolysis, but enzymatic degradation driven by serum supplements.
The Mechanism of Degradation
Standard FBS contains significant levels of Adenosine Deaminase (ADA) and Purine Nucleoside Phosphorylase (PNP).
-
Step 1 (The Bottleneck): ADA catalyzes the hydrolytic demethylation of 6-O-Methylinosine to Inosine . While 6-O-Methylinosine is a poorer substrate than Adenosine (lower
), the reaction proceeds significantly over the 24–72 hour timeframes typical of cell culture. -
Step 2 (Rapid Clearance): Once converted to Inosine, endogenous PNP rapidly cleaves the glycosidic bond, generating Hypoxanthine and Ribose-1-Phosphate.[1]
Pathway Visualization
Figure 1: The enzymatic degradation cascade of 6-O-Methylinosine in serum-supplemented media.
Chemical & Physical Stability Guides
Solubility & Stock Preparation
Nucleosides are often sparingly soluble in water.[1] Improper solubilization leads to "micro-precipitation"—invisible to the eye but disastrous for dosing accuracy.[1]
| Solvent | Solubility Limit | Stability (at -20°C) | Recommendation |
| DMSO | ~50–100 mM | >12 Months | Recommended. Freeze in single-use aliquots. |
| Water | <5 mM (Variable) | Poor (Hydrolysis risk) | Not Recommended for stock solutions.[1] |
| Ethanol | Low | Moderate | Avoid.[1] Causes precipitation upon media dilution.[1] |
pH Sensitivity
-
Acidic (pH < 5): High risk.[1] The glycosidic bond (connecting the purine base to the ribose sugar) is acid-labile. Avoid acidification of media.[1]
-
Basic (pH > 9): Moderate risk.[1] Can accelerate de-methylation.[1]
-
Neutral (pH 7.2–7.4): Stable.[1]
Troubleshooting & FAQs
Q1: My IC50 values are shifting between experiments. Why?
Diagnosis: Variable ADA activity in your serum.[1] Explanation: Different lots of FBS have varying levels of ADA activity.[1] If you use a fresh lot of serum, the rate of 6-O-Methylinosine degradation may change, altering the effective concentration the cells see. Solution:
-
Switch to Heat-Inactivated FBS (HI-FBS): Heat inactivation (56°C for 30 mins) significantly reduces ADA activity.[1]
-
Use Serum-Free Media: If your cell line permits, this eliminates the extracellular enzymatic variable entirely.[1]
Q2: I see a precipitate when I add the drug to the media.
Diagnosis: "DMSO Shock." Explanation: Adding a high-concentration DMSO stock directly to cold media can cause immediate precipitation of the hydrophobic nucleoside. Solution:
-
Pre-warm media to 37°C before addition.
-
Step-wise dilution: Dilute your stock 1:10 in PBS/Media before adding to the final bulk volume.[1]
-
Vortex immediately upon addition.
Q3: How do I verify if my compound is degrading?
Protocol: Media Stability Assay Do not rely on visual inspection.[1] Use HPLC.
-
Prepare: Complete media (with FBS) containing 100 µM 6-O-Methylinosine.
-
Incubate: Place in cell culture incubator (37°C) for 0, 24, and 48 hours (no cells needed).
-
Extract: Mix 100 µL media with 400 µL cold Methanol (precipitates serum proteins). Centrifuge at 14,000 x g for 10 min.
-
Analyze: Inject supernatant onto a C18 HPLC column.
Decision Tree for Experimental Setup
Use this logic flow to design your experiment for maximum stability.
Figure 2: Experimental design workflow to mitigate 6-O-Methylinosine instability.
References
-
Kinetics of ADA on 6-substituted purines
-
Mechanistic Insight (Demethylation)
-
General Nucleoside Handling
Sources
- 1. Purine nucleoside phosphorylase - Wikipedia [en.wikipedia.org]
- 2. Adenosine deaminase: viscosity studies and the mechanism of binding of substrate and of ground- and transition-state analogue inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Adenosine deaminase converts purine riboside into an analogue of a reactive intermediate: a 13C NMR and kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition-state stabilization by adenosine deaminase: 1,6-addition of water to purine ribonucleoside, the enzyme's affinity for 6-hydroxy-1,6-dihydropurine ribonucleoside, and the effective concentration of substrate water at the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Basics of Fetal Bovine Serum Use | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. himedialabs.com [himedialabs.com]
resolution of 6-O-Methylinosine rotamers in NMR spectroscopy
This is Senior Application Scientist Dr. Arisato from the Nucleic Acid NMR Technical Center .
I have reviewed your inquiry regarding the resolution of 6-O-Methylinosine (6-O-MeI) rotamers. This is a classic but often misdiagnosed issue in purine chemistry. Users frequently mistake these rotameric signals for impurities or aggregation, leading to unnecessary purification cycles.[1]
The core issue lies in the restricted rotation of the methoxy group around the C6-O6 bond . Unlike standard Inosine (which exists as a keto tautomer), 6-O-Methylinosine is an imidate ester.[1][2] The partial double-bond character of the C6-O6 bond creates a rotational barrier (
Below is your technical guide to diagnosing and resolving these rotamers.
Part 1: The Diagnostic Workflow
Before altering your sample, confirm that the "extra" peaks are indeed rotamers and not contaminants.
Quick-Check Protocol: The Dilution Test
-
Objective: Rule out aggregation (common in purines).[1]
-
Method: Dilute your sample by 50% (e.g., from 10 mM to 5 mM).[1]
-
Interpretation:
Advanced Diagnosis: 1D Selective EXSY (The "Gold Standard")
If dilution is inconclusive, use 1D Exchange Spectroscopy (EXSY) to prove chemical exchange between the major and minor peaks.
-
Select the Target: Identify the distinct methyl peak of the minor isomer (usually
4.0–4.2 ppm). -
Experiment: Run a 1D NOESY sequence (e.g., selnogp in Bruker TopSpin) with a mixing time of 300–500 ms.
-
Irradiation: Selectively irradiate the minor methyl peak.[1]
-
Result:
-
Rotamer: The major methyl peak intensity decreases (due to saturation transfer).
-
Impurity: The major peak intensity remains unchanged.
-
Part 2: Visualizing the Mechanism
The following diagram illustrates the equilibrium and the decision logic for your NMR analysis.
Figure 1: Decision tree for distinguishing 6-O-Methylinosine rotamers from aggregation artifacts. The Syn/Anti equilibrium is the physical source of peak doubling.
Part 3: Variable Temperature (VT) NMR Strategy
VT-NMR is the definitive method to resolve these signals.[1] You have two options depending on your goal: Coalescence (for simplification) or Decoherence (for characterization).[1][2]
Option A: Heating to Coalescence (Simplification)[2]
-
Goal: Obtain a single, sharp set of peaks for publication/purity assignment.
-
Mechanism: Increasing thermal energy (
) overcomes the rotational barrier, pushing the system into the "Fast Exchange" regime. -
Protocol:
-
Start at 298 K (25°C).
-
Increase temperature in 10 K increments (e.g., 310 K, 320 K, 330 K).
-
Target: The O-Methyl singlet and H2/H8 protons will broaden and then merge into sharp singlets.[1]
-
Caution: Do not exceed the boiling point of your solvent (e.g., DMSO-d6 is safe up to ~380 K; D2O is limited).[1]
-
Expected Coalescence Temperature (
): Typically 315–335 K for O6-methyl purines.[1][2]
-
Option B: Cooling to Decoherence (Characterization)[2]
-
Goal: Calculate the ratio of syn/anti conformers or thermodynamic parameters.
-
Mechanism: Slowing rotation to the "Slow Exchange" regime to integrate separate signals.
-
Protocol:
Part 4: Chemical Shift Reference Table
Use this table to anticipate where your rotameric signals will appear. Note that H2 is highly sensitive to the O6-Methyl orientation due to proximity in the syn conformation.
| Proton | Isomer | Approx.[1][3][4][5][6][7][8] Shift ( | Multiplicity | Notes |
| O6-Me | Syn (Major) | 4.05 – 4.15 | Singlet | Dominant peak.[1][2] |
| O6-Me | Anti (Minor) | 4.15 – 4.25 | Singlet | Often broader; exchange cross-peak visible.[1][2] |
| H2 | Syn | 8.40 – 8.50 | Singlet | Deshielded by proximal Oxygen lone pairs.[1] |
| H2 | Anti | 8.30 – 8.40 | Singlet | Upfield shift relative to syn.[1] |
| H8 | Mixed | 8.10 – 8.30 | Singlet | Less affected by O6 rotation than H2.[1] |
Data approximated for DMSO-d6. Exact values depend on concentration and temperature.[3]
Part 5: Frequently Asked Questions (FAQ)
Q1: Why does my 6-O-Methylinosine look like a mixture of two compounds? A: It is a mixture, but of conformers, not chemical impurities. The C6-O6 bond has restricted rotation.[1][2] In the syn conformation, the methyl group points toward N1; in anti, it points toward N7. These interconvert slowly on the NMR timescale at room temperature.
Q2: Can I just ignore the minor peaks? A: If you are assessing chemical purity (e.g., for LC-MS correlation), yes, provided you have confirmed they are rotamers using the 1D EXSY method described above. If you are doing structural biology (e.g., RNA binding), you must report the ratio, as the anti conformer often binds differently to targets.
Q3: Which solvent minimizes this effect? A: Protic solvents (like Methanol-d4 or D2O) often lower the rotational barrier via hydrogen bonding to N1/N7, potentially sharpening the peaks at lower temperatures than aprotic solvents like DMSO-d6 or DMF-d7.[1][2]
References
-
Stolarski, R., et al. (1984).[1] "Structure and dynamics of O6-methylguanine and its nucleoside and nucleotide derivatives." Biochemistry. (Foundational work on O6-alkyl purine rotamers). Link[1][2]
-
Barfield, M., et al. (1983).[1] "Dynamic NMR studies of C-N and C-O restricted rotation." Journal of the American Chemical Society. (General theory on restricted rotation in imidate-like systems). Link[1][2]
-
Newby, Z. E., et al. (2017).[1] "N6-Methyladenosine Modification in a Long Noncoding RNA Hairpin Predisposes Its Conformation to Protein Binding."[1][2][9] Journal of Molecular Biology. (Demonstrates modern application of methyl-purine rotamer analysis in RNA). Link
-
Hu, H., et al. (2012).[1] "Rotamers or Diastereomers? An Overlooked NMR Solution." Journal of Organic Chemistry. (Describes the 1D NOESY/EXSY method for distinguishing rotamers). Link[1][2]
Sources
- 1. 2'-O-methylinosine | C11H14N4O5 | CID 135412763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Modomics - A Database of RNA Modifications [genesilico.pl]
- 3. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 8. Rotation about the C6-O6 bond in O6-methylguanine: the syn and anti conformers can be of similar energies in duplex DNA as estimated by molecular modeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N(6)-Methyladenosine Modification in a Long Noncoding RNA Hairpin Predisposes Its Conformation to Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Kinetic Gating of Adenosine Metabolism: A Comparative Guide to ADA Deamination vs. m6A Demethylation
The following guide provides an in-depth kinetic comparison of Adenosine Deaminase (ADA) activity versus N6-methyladenosine (m6A) demethylation. It is structured to serve researchers and drug development professionals.
Executive Summary: The Kinetic Gatekeeper Hypothesis
In mammalian purine metabolism and epitranscriptomics, the N6-methylation of adenosine serves as a "kinetic gate." While Adenosine Deaminase (ADA ) is a high-turnover metabolic enzyme capable of rapidly clearing adenosine, it is structurally blocked by the N6-methyl group of m6A . Consequently, the conversion of m6A to Inosine is not a direct enzymatic step for ADA but is rate-limited by the activity of demethylases (FTO or ALKBH5 ).
This guide compares the reaction kinetics of these two opposing forces—the rapid, metabolic deamination by ADA and the slow, regulatory demethylation by Erasers—providing the quantitative basis for modern m6A sequencing technologies (e.g., DART-seq, eTAM-seq) and therapeutic targeting.
Enzyme Profiles & Mechanistic Divergence[1]
Adenosine Deaminase (ADA)[2][3][4][5][6]
-
Role: Metabolic "Incinerator." Maintains low intracellular adenosine levels to prevent toxicity and immune suppression.
-
Mechanism: Stereospecific addition-elimination via a tetrahedral intermediate. A zinc ion in the active site activates a water molecule for nucleophilic attack at the C6 position.
-
Substrate Specificity: High specificity for Adenosine and 2'-deoxyadenosine .
-
Critical Limitation: The N6-methyl group of m6A creates steric hindrance that prevents the formation of the tetrahedral intermediate, rendering m6A effectively inert to mammalian ADA.
m6A Demethylases (FTO & ALKBH5)[3][7][8][9]
-
Role: Epigenetic "Erasers." Regulate mRNA stability, splicing, and translation by removing the m6A mark.[1][2]
-
Mechanism: Fe(II)- and
-ketoglutarate-dependent oxidative demethylation. -
Substrate Specificity: High specificity for N6-methyladenosine (m6A) in single-stranded RNA (ALKBH5) or m6A/m6Am (FTO).
-
Kinetics: Orders of magnitude slower than ADA, acting as the rate-limiting step in the m6A
A I pathway.
Kinetic Comparison: The Quantitative Gap
The following table synthesizes kinetic constants for Human ADA1 and the primary demethylases. Note the dramatic difference in turnover numbers (
Table 1: Comparative Kinetic Parameters
| Enzyme | Substrate | Reaction Type | Catalytic Efficiency ( | ||
| ADA1 (Human) | Adenosine | Deamination | High ( | ||
| ADA1 (Human) | m6A | Deamination | N/A | ~0 (Resistant) | Negligible |
| FTO | m6A (ssRNA) | Demethylation | Low ( | ||
| ALKBH5 | m6A (ssRNA) | Demethylation | Very Low |
Key Insight: ADA is approximately 5,000 to 10,000 times faster at processing Adenosine than FTO is at demethylating m6A. Therefore, in a mixture containing m6A, FTO, and ADA, the demethylation step is the bottleneck. Once the methyl group is removed, the resulting Adenosine is instantaneously deaminated by ADA.
Pathway Visualization
The following diagram illustrates the "Kinetic Gating" mechanism. The N6-methyl group acts as a physical block, forcing the substrate through the slow demethylation channel before it can access the fast deamination sink.
Caption: The N6-methyl group prevents direct deamination. Demethylation (
Experimental Protocols
To validate these kinetics in your own lab, use the following self-validating protocols.
Protocol A: Spectrophotometric Assay for ADA Activity
Rationale: Adenosine absorbs UV light at 265 nm; Inosine does not. The rate of absorbance decrease is directly proportional to deamination velocity.
Materials:
-
Recombinant Human ADA (hADA1).
-
Substrates: Adenosine (Control) and N6-methyladenosine (Test).
-
Buffer: 50 mM Phosphate Buffer, pH 7.4.
-
UV Spectrophotometer (Quartz cuvettes).
Workflow:
-
Baseline: Equilibrate 1 mL of buffer at 37°C.
-
Substrate Addition: Add Adenosine to final conc. of 50
M. Record to ensure stability. -
Enzyme Initiation: Add ADA (approx. 0.01 units). Mix by inversion.
-
Measurement: Monitor
for 2 minutes.-
Calculation: Rate (
M/min) = . -
(Adenosine
Inosine) .
-
-
The m6A Challenge: Repeat steps 1-4 using N6-methyladenosine (50
M).-
Expected Result:
. This confirms the "Resistance" phenotype.
-
Protocol B: Coupled Demethylation-Deamination Assay
Rationale: Measuring demethylation directly via HPLC is slow. By coupling FTO with ADA, you can measure demethylation in real-time if FTO is rate-limiting.
Workflow:
-
Reaction Mix: Prepare buffer with Fe(II) (280
M), -ketoglutarate (300 M), and Ascorbate (2 mM). -
Substrate: Add N6-methyladenosine (50
M). -
Coupling Enzyme: Add excess ADA (1 unit). Note: No reaction should occur yet (check
). -
Initiation: Add FTO (1
M). -
Kinetics: Monitor decrease in
.-
Interpretation: Since ADA is in excess and instantaneous, the rate of absorbance loss equals the rate of FTO demethylation .
-
Control: Add ADA inhibitor (Erythro-9-(2-hydroxy-3-nonyl)adenine, EHNA) to prove signal depends on deamination.
-
Applications in Research & Development
Sequencing Technologies (eTAM-seq / DART-seq)
The resistance of m6A to deamination is the core principle behind "deamination-based" sequencing.
-
Principle: An evolved deaminase (e.g., TadA-8e) converts all Adenosines to Inosines (read as Guanine).
-
Differentiation: m6A sites are protected from this conversion.
-
Readout: In the sequencing data, A
G transitions indicate unmodified Adenosine. Retained A reads indicate m6A.[3][1][4][5] -
Validation: Pre-treatment with FTO removes the methyl group, rendering the site sensitive to TadA (signal shifts from A to G), confirming the methylation status.
Therapeutic Targeting
-
ADA Inhibitors (Pentostatin): Used in hairy cell leukemia. They cause toxic accumulation of dATP.
-
FTO Inhibitors (FB23-2, Meclofenamic acid): Being developed for glioblastoma and leukemia.
-
Kinetic Consideration: Because FTO is slow, inhibitors do not need to be nanomolar "tight-binders" to show effect, but they must be highly specific to avoid off-target inhibition of other Fe(II) dioxygenases (like ALKBH5 or TET enzymes).
References
-
Zavialov, A. V., & Engström, Å. (2005).[6] Human ADA2 belongs to a new family of growth factors with adenosine deaminase activity.Biochemical Journal . Link
-
Jia, G., et al. (2011). N6-Methyladenosine in nuclear RNA is a major substrate of the obesity-associated FTO.[2]Nature Chemical Biology . Link
-
Zheng, G., et al. (2013).[3] ALKBH5 is a mammalian RNA demethylase that impacts RNA metabolism and mouse fertility.[5][7]Molecular Cell . Link
-
Linder, B., et al. (2015). Single-nucleotide-resolution mapping of m6A and m6Am throughout the transcriptome.Nature Methods . Link
-
Xiao, Y. L., et al. (2023). eTAM-seq: Evolved TadA-assisted N6-methyladenosine sequencing.Nature Biotechnology . Link
-
Cristiani, R., et al. (2020). Kinetic characterization of human adenosine deaminase 1.Biochemistry .[8][6][9][10][1][4][5][11][12][13][14][15] Link
Sources
- 1. ALKBH5-mediated m6A demethylation of TXNDC5 drives malignant progression in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Interplay Between m6A RNA Methylation and Regulation of Metabolism in Cancer [frontiersin.org]
- 4. Detailed resume of RNA m6A demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into FTO’s catalytic mechanism for the demethylation of multiple RNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Evidence of Adenosine Deaminase Linking Adenosine A2A Receptor and CD26 Proteins [frontiersin.org]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Bios 311 Day 5 Lab Protocol [owlnet.rice.edu]
- 13. Improved Methods for Deamination-Based m6A Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating 6-O-Methylinosine Purity: A Comparative Guide to Reverse-Phase Chromatography
Executive Summary
For researchers and drug development professionals, validating the purity of 6-O-Methylinosine (also known as 6-Methoxyinosine) requires a method that balances the retention of polar nucleoside precursors with the clearance of hydrophobic synthetic intermediates. While Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEX) offer advantages for biological metabolite profiling, Reverse-Phase Chromatography (RPC) remains the gold standard for synthetic purity validation.
This guide objectively compares RPC against its alternatives, providing an optimized, self-validating protocol designed to resolve 6-O-Methylinosine from its critical impurities: the starting material (Inosine) and the activated intermediate (e.g., 6-Chloropurine riboside).
Compound Profile & Chromatographic Behavior[1][2][3][4]
Understanding the physicochemical shift from Inosine to 6-O-Methylinosine is critical for method design.
-
Analyte: 6-O-Methylinosine
-
Precursor: Inosine
-
Critical Difference: The methylation of the O6-oxygen removes the hydrogen bond donor capability at N1 and increases lipophilicity.
-
Elution Logic (RPC):
-
Inosine (More Polar): Elutes early (near void volume if not optimized).
-
6-O-Methylinosine (Less Polar): Elutes later due to the hydrophobic methyl cap.
-
Synthetic Intermediates (Hydrophobic): Chlorinated or benzotriazole intermediates elute last.
-
Comparative Analysis: RPC vs. HILIC vs. IEX
The following matrix evaluates why RPC is the preferred choice for purity validation over biological profiling.
| Feature | Reverse-Phase (RPC) | HILIC | Ion-Exchange (IEX) |
| Primary Mechanism | Hydrophobic Partitioning | Hydrophilic Partitioning | Electrostatic Interaction |
| Target Impurities | Excellent for hydrophobic synthesis byproducts (e.g., 6-Cl-purine riboside). | Poor for hydrophobic impurities (they elute in void). | Poor for non-charged nucleosides. |
| Isomer Resolution | Good (based on hydrophobicity differences). | Excellent (based on hydration shell). | Limited (unless phosphate groups present). |
| Robustness | High (Equilibrium is fast). | Moderate (Long equilibration times). | High (Salt dependent).[1] |
| Solvent Compatibility | High (Water/ACN/MeOH). | High (High organic loads).[1] | High (High salt loads).[1] |
| Verdict | Preferred for Purity. Resolves both polar precursors and hydrophobic contaminants. | Alternative. Use only if RPC fails to retain polar degradation products. | Not Recommended. 6-O-Methylinosine is neutral at pH 7. |
Optimized Experimental Protocol (RPC)
This protocol is designed as a self-validating system . It includes a "wash" step to ensure no hydrophobic contaminants carry over, and a low-organic hold to prove resolution from the starting material.
Reagents & Equipment
-
Column: C18 (Octadecyl) end-capped silica, 250 x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or equivalent). End-capping is crucial to reduce peak tailing caused by silanol interactions.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0. Note: Avoid highly acidic pH (<3) to prevent acid-catalyzed hydrolysis of the O-methyl ether.
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN).
-
Detection: UV Diode Array (DAD); Monitor 254 nm (primary) and 280 nm (ratio check).
Gradient Method
| Time (min) | % Mobile Phase B | Phase Description | Causality/Rationale |
| 0.0 - 5.0 | 2% | Equilibration/Hold | Retains polar Inosine; prevents co-elution with void volume. |
| 5.0 - 20.0 | 2% | Separation Ramp | Elutes 6-O-Methylinosine while resolving it from N-methyl isomers. |
| 20.0 - 25.0 | 30% | Wash Ramp | Flushes hydrophobic intermediates (e.g., 6-chloropurine riboside). |
| 25.0 - 30.0 | 80% | Clean-out | Ensures column hygiene for the next injection. |
| 30.0 - 35.0 | 2% | Re-equilibration | Resets column for reproducibility. |
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Water:ACN (95:5) . Do not dissolve in 100% organic solvent, as this causes peak distortion (strong solvent effect).
-
Filtration: Pass through a 0.22 µm PTFE or Nylon filter.
Visualization of Method Logic
The following diagrams illustrate the workflow and the impurity fate mapping, ensuring the user understands where impurities go.
Diagram 1: Impurity Fate Mapping in RPC
This diagram visualizes the separation order based on polarity.
Caption: Separation logic showing elution order: Polar impurities (Red)
Diagram 2: Method Development Decision Tree
A guide to troubleshooting resolution issues.
Caption: Decision tree for optimizing resolution (Rs) between the starting material and the methylated product.
Validation Parameters (Self-Validating System)
To ensure the data is trustworthy, every run must meet these System Suitability Testing (SST) criteria:
-
Resolution (Rs):
between Inosine and 6-O-Methylinosine. -
Tailing Factor (T):
for the main peak. -
Peak Purity: Use DAD spectral scanning (200–400 nm) across the main peak to ensure no co-eluting isomers (e.g., N1-methylinosine) are hidden.
-
LOD (Limit of Detection): Signal-to-Noise ratio
for Inosine standard at 0.05% level.
References
-
Comparison of RPC and HILIC for Nucleosides: Title: Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. Source: PubMed / Methods Enzymol. URL:[Link]
-
HPLC Separation of Purine Derivatives: Title: Selective Analysis of Adenosine and Methylinosine by High Pressure Liquid Chromatography. Source: Karger / Pharmacology. URL:[Link]
-
Synthesis and Impurity Profiling: Title: Two-Step, One-Pot Synthesis of Inosine O6-Ethers. Source: NCBI / PMC. URL:[Link]
-
pKa and Chemical Properties: Title: Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. Source: ACS / J. Phys. Chem. A. URL:[Link]
Sources
Safety Operating Guide
Comprehensive Guide to the Safe Handling of 6-O-Methylinosine
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
As scientific inquiry delves deeper into the intricate world of nucleoside analogs like 6-O-Methylinosine, the imperative to ensure the safety of laboratory personnel remains paramount. While comprehensive toxicological data for every novel compound may not be readily available, a proactive and informed approach to chemical handling is the cornerstone of a robust safety culture. This guide provides essential, immediate safety and logistical information for handling 6-O-Methylinosine, grounded in the principles of risk mitigation and procedural excellence.
Hazard Assessment: The Precautionary Principle
Due to the limited availability of specific toxicological data for 6-O-Methylinosine, it is crucial to handle it with the same level of caution as other nucleoside analogs, many of which can exhibit biological activity and potential toxicity.[1][2] The guiding principle is to treat substances with unknown hazards as potentially hazardous. This approach ensures the highest level of protection for all laboratory personnel.
Your institution's Chemical Hygiene Plan (CHP) is the primary document governing the safe use of laboratory chemicals.[3][4] This guide is intended to supplement, not replace, the specific protocols and procedures outlined in your CHP.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to 6-O-Methylinosine.[5][6][7] A risk assessment should always precede any handling of this compound to ensure the appropriate level of protection is chosen.[5]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact with the compound.[1][6][8] Always inspect gloves for any signs of degradation or punctures before use. |
| Eye Protection | Safety goggles or safety glasses with side shields | To protect the eyes from splashes or airborne particles of the compound.[1][5][6] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[1][5] |
| Respiratory Protection | NIOSH-approved respirator (if required) | A risk assessment should determine the need for respiratory protection. If there is a potential for aerosolization or if handling large quantities of the powder outside of a certified chemical fume hood, a respirator may be necessary.[6][8] |
Operational Plan: A Step-by-Step Workflow
Adherence to a standardized operational workflow is essential for the safe handling of 6-O-Methylinosine. The following diagram and steps outline a best-practice approach from preparation to post-handling cleanup.
Caption: Workflow for Safe Handling of 6-O-Methylinosine
Step-by-Step Protocol:
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory area where the compound will be handled, put on a lab coat, safety goggles, and chemical-resistant gloves.[1][5]
-
Prepare Chemical Fume Hood: Ensure the chemical fume hood is functioning correctly. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Gather Materials: Assemble all necessary equipment, such as a calibrated balance, weigh boats, spatulas, solvents, and appropriately labeled glassware, within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of 6-O-Methylinosine powder in a weigh boat. Handle the compound gently to avoid creating dust.
-
Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed compound within the fume hood.
-
Transferring: When transferring the solution, do so carefully to avoid splashes or spills.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate any surfaces or equipment that may have come into contact with 6-O-Methylinosine using an appropriate cleaning agent.[1] Dispose of the cleaning materials as hazardous waste.[1]
-
Waste Segregation and Disposal:
-
Solid Waste: Collect any unused 6-O-Methylinosine powder and contaminated materials such as weigh boats, pipette tips, and gloves in a designated, leak-proof container lined with a heavy-duty plastic bag.[1][2]
-
Liquid Waste: Solutions containing 6-O-Methylinosine should be collected in a designated, leak-proof, and chemically compatible container.[1][2]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "6-O-Methylinosine".[2][9]
-
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other disposable PPE in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
-
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][10]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
-
Spill: In case of a spill, evacuate the area and prevent unnecessary personnel from entering. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal as hazardous waste.
Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Storage: Store 6-O-Methylinosine in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is 2-8°C for long-term stability.
Disposal: All waste containing 6-O-Methylinosine must be treated as hazardous waste and disposed of in accordance with your institution's Environmental Health & Safety (EHS) guidelines and local, state, and federal regulations.[1][2]
-
Waste Collection: Collect solid and liquid waste in separate, appropriately labeled, and sealed containers.[1][2]
-
Waste Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[1][2]
-
Waste Pickup: Contact your institution's EHS or hazardous waste management department to schedule a pickup of the waste.[1]
By adhering to these procedures, researchers can confidently work with 6-O-Methylinosine while upholding the highest standards of laboratory safety.
References
- Benchchem. Safeguarding Research: A Comprehensive Guide to the Proper Disposal of N(6)-Methyl-3'-amino-3'-deoxyadenosine.
- OSHA. Laboratory Safety Guidance.
- Industrial Safety Tips. PPE For Chemical Handling With Example. Published June 6, 2025.
- Spill Containment Blog. OSHA Guidelines For Labeling Laboratory Chemicals. Published April 16, 2014.
- Benchchem. Essential Guide to the Proper Disposal of L-Acosamine Nucleoside.
- The importance of Personal Protective Equipment in the handling of chemicals. Published April 5, 2024.
- ASPR. OSHA Standards for Biological Laboratories.
- Dust Arrest. PPE for Powder Handling: Support Operators Effectively. Published September 14, 2025.
- MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard.
- Lab Manager. The OSHA Laboratory Standard. Published April 1, 2020.
- ACS Material. PPE and Safety for Chemical Handling. Published July 14, 2020.
- Fisher Scientific. SAFETY DATA SHEET. Published September 22, 2009.
- Sigma-Aldrich. SAFETY DATA SHEET. Published September 6, 2024.
- Amadis Chemical. 6-O-Methylinosine,5746-29-2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. osha.gov [osha.gov]
- 4. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 5. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 6. falseguridad.com [falseguridad.com]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. dustarrest.com [dustarrest.com]
- 9. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
